Estragole-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-methoxy-6-prop-2-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3/i5D,6D,7D,8D |
InChI Key |
ZFMSMUAANRJZFM-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC=C)[2H])[2H])OC)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)CC=C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Deuterated Estragole for Use as Internal Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of deuterated estragole, a critical internal standard for the accurate quantification of estragole in various matrices. Estragole, a naturally occurring phenylpropene found in herbs such as fennel, basil, and tarragon, is of significant interest to researchers and regulatory bodies due to its potential biological activities. The use of stable isotope-labeled internal standards, such as deuterated estragole, is the gold standard for analytical accuracy in chromatography-based techniques, minimizing sample preparation errors and matrix effects.
This document details two established synthetic routes for the preparation of specific estragole isotopologues: [3′,3′-²H₂]estragole and [1″,1″,1″-²H₃]estragole. It includes comprehensive experimental protocols, quantitative data on reaction yields and isotopic purity, and visual diagrams of the synthetic workflows to facilitate understanding and implementation in a laboratory setting.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis of the two deuterated estragole isotopologues.
Table 1: Summary of Reagents and Reaction Conditions
| Parameter | Synthesis of [3′,3′-²H₂]Estragole | Synthesis of [1″,1″,1″-²H₃]Estragole |
| Starting Material | 4-Methoxyphenylacetaldehyde | Estragole |
| Deuterated Reagent | [²H₃]Methyl-triphenylphosphonium bromide | Deuterated Methyl Iodide (CD₃I) |
| Key Reaction Type | Wittig Reaction | Demethylation followed by Deuteromethylation |
| Demethylation Agent | - | Boron Tribromide (BBr₃) |
| Solvent(s) | Tetrahydrofuran (THF) | Dichloromethane (DCM) for demethylation, Acetone for deuteromethylation |
| Base | n-Butyllithium (n-BuLi) | Potassium Carbonate (K₂CO₃) for deuteromethylation |
| Reaction Temperature | 0 °C to Room Temperature | -78 °C to Room Temperature (Demethylation); Reflux (Deuteromethylation) |
| Reaction Time | Not explicitly specified | Not explicitly specified |
Table 2: Yields and Isotopic Purity of Deuterated Estragole
| Product | Synthetic Route | Yield (%) | Isotopic Purity (%) | Analytical Method for Purity |
| [3′,3′-²H₂]Estragole | Wittig Reaction | Not explicitly specified | Not explicitly specified | GC-MS |
| [1″,1″,1″-²H₃]Estragole | Demethylation & Deuteromethylation | Not explicitly specified | Not explicitly specified | GC-MS |
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the synthetic routes for the preparation of deuterated estragole.
An In-depth Technical Guide to 4-Allylanisole-d4: Physicochemical Properties, Synthesis, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Allylanisole-d4, also known as estragole-d4, is the deuterated analogue of 4-allylanisole (estragole), a naturally occurring phenylpropene found in the essential oils of various plants, including basil, tarragon, and fennel. The incorporation of deuterium, a stable isotope of hydrogen, into the 4-allylanisole structure provides a valuable tool for a range of scientific applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard in analytical chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-allylanisole-d4, outlines potential synthetic and analytical methodologies, and explores its application in studying biological signaling pathways.
Physical and Chemical Properties
The substitution of protium with deuterium in 4-allylanisole-d4 results in a slight increase in its molecular weight compared to the non-deuterated form. While many of the bulk physical properties are expected to be similar to 4-allylanisole, key differences arise in their mass spectrometric and NMR spectroscopic characteristics, which are fundamental to their use in isotopic labeling studies.
Table 1: Comparison of Physical and Chemical Properties of 4-Allylanisole and 4-Allylanisole-d4
| Property | 4-Allylanisole (Estragole) | 4-Allylanisole-d4 (this compound) |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₈D₄O[1] |
| Molecular Weight | 148.20 g/mol [2][3][4][5] | 152.23 g/mol |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid (expected) |
| Boiling Point | 215-216 °C | Similar to 4-allylanisole (expected) |
| Density | 0.965 g/mL at 25 °C | Slightly higher than 4-allylanisole (expected) |
| Refractive Index (n20/D) | 1.521 | Similar to 4-allylanisole (expected) |
| Solubility | Insoluble in water; soluble in ethanol and chloroform | Similar to 4-allylanisole (expected) |
| CAS Number | 140-67-0 | Not consistently available |
Experimental Protocols
Synthesis of 4-Allylanisole-d4
General Synthetic Approach:
One common strategy for introducing deuterium into an aromatic ring is through a metal-catalyzed hydrogen-deuterium exchange reaction. For the synthesis of 4-allylanisole-d4, where the deuterium atoms are located on the aromatic ring, a multi-step synthesis could be envisioned:
-
Starting Material: Commercially available 4-methoxyphenylacetone.
-
Allylation: Reaction of 4-methoxyphenylacetone with a suitable allylating agent, such as allyl bromide, in the presence of a base to form 4-(4-methoxyphenyl)but-1-en-2-one.
-
Reduction and Dehydration: Subsequent reduction of the ketone and dehydration would yield 4-allylanisole.
-
Deuteration: The deuteration of the aromatic ring of 4-allylanisole could be achieved using a strong deuterated acid catalyst (e.g., D₂SO₄) in the presence of a deuterium source like D₂O. This acid-catalyzed electrophilic aromatic substitution would lead to the exchange of hydrogen for deuterium atoms on the benzene ring. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve the desired level of deuteration.
Alternatively, starting from a deuterated benzene ring and building the allyl and methoxy functionalities would be another viable, albeit potentially more complex, synthetic strategy.
Analytical Methodologies
The analysis of 4-allylanisole-d4 relies on standard analytical techniques, with particular emphasis on mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and isotopic purity.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation and identification of volatile compounds like 4-allylanisole-d4.
-
Sample Preparation: Samples containing 4-allylanisole-d4, such as from biological matrices, can be prepared using liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (HS-SPME) for volatile analysis.
-
GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used for separation. The oven temperature program would be optimized to ensure good resolution from other components in the sample matrix. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C).
-
MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer would be operated in full-scan mode to obtain the mass spectrum of the analyte. The mass spectrum of 4-allylanisole-d4 is expected to show a molecular ion peak (M⁺) at m/z 152, which is 4 mass units higher than that of the non-deuterated compound (m/z 148). The fragmentation pattern would be similar to 4-allylanisole, with the corresponding mass shifts in the fragment ions containing deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is essential for confirming the positions of the deuterium atoms on the aromatic ring.
-
Sample Preparation: A sample of 4-allylanisole-d4 is dissolved in a deuterated NMR solvent (e.g., chloroform-d, CDCl₃).
-
¹H NMR: The proton NMR spectrum of 4-allylanisole-d4 would show the absence or significant reduction of signals corresponding to the aromatic protons, confirming their substitution with deuterium. The signals for the allyl and methoxy group protons would remain.
-
²H NMR: The deuterium NMR spectrum would show signals corresponding to the deuterium atoms on the aromatic ring, providing direct evidence of deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms. The signals for the deuterated aromatic carbons would appear as multiplets due to C-D coupling, and their chemical shifts might be slightly different from the non-deuterated compound due to isotope effects.
Biological Activity and Signaling Pathways
4-Allylanisole-d4 is expected to exhibit the same biological activities as its non-deuterated counterpart, estragole. Its primary utility in a biological context is as a tracer to study the metabolism, pharmacokinetics, and mechanism of action of estragole without altering the biological response. Estragole has been shown to modulate key signaling pathways involved in inflammation and apoptosis.
Anti-inflammatory Effects via NF-κB and Nrf2 Signaling
Estragole has demonstrated significant anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.
-
NF-κB Pathway: In inflammatory conditions, the transcription factor NF-κB is activated, leading to the expression of pro-inflammatory genes. Estragole has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.
-
Nrf2 Pathway: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Estragole can activate Nrf2, leading to the expression of antioxidant and cytoprotective genes. This activation contributes to its overall anti-inflammatory effect.
Caption: Modulation of NF-κB and Nrf2 signaling by 4-allylanisole-d4.
Induction of Apoptosis
Estragole has been reported to induce apoptosis, or programmed cell death, in certain cancer cell lines. This effect is crucial for its potential application in cancer research. The use of 4-allylanisole-d4 can help in elucidating the metabolic pathways that lead to the formation of active metabolites responsible for this apoptotic activity.
Experimental Workflow for Apoptosis Assay:
References
- 1. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Study of the metabolism of estragole in humans consuming fennel tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Estragole-d4 for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, technical specifications, and research applications of Estragole-d4. This deuterated analog of estragole serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.
Commercial Suppliers and Product Specifications
This compound is available from specialized chemical suppliers catering to the research and development community. The primary supplier identified is MedChemExpress (MCE), providing high-purity this compound for laboratory use.
| Supplier | Product Name | Catalog No. | CAS No. | Purity | Isotopic Enrichment | Formulation |
| MedChemExpress | This compound | HY-N5060S | 1335401-40-5 | ≥98.0% | >99% (Deuterium) | Solid |
Experimental Protocols
The utilization of this compound in research, particularly in metabolic and pharmacokinetic studies, necessitates specific experimental protocols. While detailed procedures are often specific to the experimental design, a general workflow can be outlined. The following represents a synthesized protocol based on standard laboratory practices for handling and using deuterated compounds as internal standards.
General Protocol for this compound as an Internal Standard in Mass Spectrometry-based Quantification
This protocol outlines the use of this compound as an internal standard for the accurate quantification of estragole in biological matrices.
1. Preparation of Stock Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile). Vortex thoroughly to ensure complete dissolution. Store at -20°C.
-
Estragole Stock Solution (1 mg/mL): Prepare a stock solution of non-deuterated estragole in the same manner.
2. Preparation of Calibration Standards:
-
Perform serial dilutions of the estragole stock solution with the same solvent to create a series of calibration standards at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Spike a fixed amount of the this compound internal standard stock solution into each calibration standard.
3. Sample Preparation:
-
Biological Matrix Spiking: To a known volume of the biological matrix (e.g., plasma, urine, tissue homogenate), add a precise amount of the this compound internal standard solution.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix.
-
Reconstitution: Evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Inject the prepared samples and calibration standards into an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for both estragole and this compound.
-
Optimize the chromatographic conditions (e.g., column, mobile phase, flow rate) to achieve good separation and peak shape.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of estragole to this compound against the concentration of the estragole calibration standards.
-
Determine the concentration of estragole in the biological samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Estragole has been shown to interact with several key signaling pathways, and this compound is an essential tool for elucidating these mechanisms. The product information for this compound from MedChemExpress indicates its relevance in studying the Nrf-2 and NF-κB signaling pathways, which are critical in cellular responses to oxidative stress and inflammation.[1]
Estragole Metabolism and Bioactivation Workflow
The metabolic activation of estragole is a key area of research due to its potential for genotoxicity. This compound can be used as a tracer to follow this metabolic pathway.
References
The Ubiquitous Presence of Estragole in Nature and the Imperative for Deuterated Standards in Research
A comprehensive guide for researchers, scientists, and drug development professionals on the natural abundance of estragole, its metabolic activation, and the critical role of deuterated standards in its precise quantification.
Introduction
Estragole, a naturally occurring phenylpropene, is a significant component of the essential oils of numerous aromatic plants, including basil, tarragon, and fennel.[1][2][3] Its widespread presence in the food chain and in traditional herbal medicines has led to considerable scientific interest, particularly concerning its metabolism and potential toxicity.[4] Accurate quantification of estragole in complex matrices is paramount for exposure assessment and safety evaluation. This technical guide delves into the natural abundance of estragole, its metabolic fate, and underscores the necessity of using deuterated internal standards for robust and reliable analytical measurement.
Natural Abundance of Estragole
Estragole is found in a variety of plants, with its concentration varying significantly depending on the species, cultivar (chemotype), geographical origin, and cultivation conditions.[5] The essential oils of tarragon (Artemisia dracunculus) and basil (Ocimum basilicum) are particularly rich in this compound.
Estragole in Basil (Ocimum basilicum)
Basil exhibits remarkable chemical diversity, with different chemotypes characterized by their dominant volatile constituents. The estragole content in basil essential oil can range from as low as 1.85 mg/mL to as high as 561.01 mg/mL. European chemotypes are often rich in linalool and may contain moderate levels of estragole, while the "Reunion" chemotype is distinguished by its very high estragole content, which can exceed 80%.
| Basil Chemotype/Variety | Geographic Origin | Estragole Content (%) | Reference |
| O. basilicum var. purpureum | - | 57.3 | |
| Reunion Chemotype | - | >80 | |
| European Chemotype | Europe | 15-25 | |
| Ethiopian Genotype 01WOL | Ethiopia | 13.35 | |
| Ethiopian Genotype 02WOL | Ethiopia | 10.15 | |
| Ethiopian Genotype 03HAD | Ethiopia | 8.72 |
Estragole in Tarragon (Artemisia dracunculus)
Tarragon is broadly classified into two main cultivars: "French" and "Russian". French tarragon is generally characterized by a high estragole content, which can be up to 82% of the essential oil, contributing to its distinct anise-like flavor. In contrast, Russian tarragon typically has a much lower concentration of estragole.
| Tarragon Cultivar/Origin | Estragole Content (%) | Reference |
| French Tarragon | - | up to 82 |
| Italian Tarragon | Italy | 73.3 |
| Tajikistani Tarragon | Tajikistan | 24.6 |
The Need for Deuterated Standards in Estragole Quantification
Accurate and precise quantification of estragole, especially at low concentrations in complex matrices like food, beverages, and biological samples, presents significant analytical challenges. Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate measurements.
The use of an internal standard is a widely accepted strategy to compensate for these matrix effects and for variations during sample preparation and analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.
Deuterated standards , which are isotopically labeled analogues of the analyte where one or more hydrogen atoms are replaced by deuterium, are considered the "gold standard" for internal standards in mass spectrometry-based quantification.
Logical Relationship: The Role of Deuterated Standards
Diagram 1: Workflow illustrating the use of a deuterated internal standard to achieve accurate quantification by correcting for variations during sample preparation and analysis.
The key advantages of using deuterated estragole as an internal standard include:
-
Similar Chemical and Physical Properties: Deuterated estragole exhibits nearly identical chromatographic retention time and extraction efficiency to native estragole.
-
Correction for Matrix Effects: Any signal suppression or enhancement experienced by the native estragole will be mirrored by the deuterated standard, allowing for accurate correction.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability introduced during the analytical process is minimized.
Experimental Protocols
Quantification of Estragole in Herbal Teas by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of estragole in herbal tea infusions.
1. Sample Preparation:
- Prepare a tea infusion according to typical consumer use (e.g., one teabag in 200 mL of boiling water for 5-10 minutes).
- Allow the infusion to cool to a specified temperature (e.g., 50°C).
- Transfer a precise volume (e.g., 10 mL) of the infusion into a headspace vial.
- Add a known amount of deuterated estragole internal standard solution.
- Add a salt (e.g., NaCl) to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.
2. HS-SPME Procedure:
- Fiber Selection: A polydimethylsiloxane/divinylbenzene (PDMS/DVB) or similar fiber is commonly used for volatile and semi-volatile compounds.
- Equilibration: Equilibrate the sample at a constant temperature (e.g., 50°C) for a defined period (e.g., 15 minutes) with agitation to allow the volatiles to partition into the headspace.
- Extraction: Expose the SPME fiber to the headspace of the sample for a specific time (e.g., 20 minutes) at the same temperature to allow the analytes to adsorb onto the fiber coating.
3. GC-MS Analysis:
- Desorption: Insert the SPME fiber into the heated GC injector port (e.g., 250°C) to thermally desorb the analytes onto the analytical column.
- Gas Chromatography:
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for 3 minutes, then ramping to 125°C at 4°C/min, and so on.
- Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for estragole and its deuterated standard are monitored for enhanced sensitivity and selectivity. For estragole, characteristic ions include m/z 148 (molecular ion), 117, and 91.
Experimental Workflow: HS-SPME-GC-MS Analysis of Estragole
Diagram 2: A step-by-step workflow for the analysis of estragole in herbal teas using HS-SPME-GC-MS.
Synthesis of Deuterated Estragole
Two common isotopologues of deuterated estragole that can be used as internal standards are [3′,3′-²H₂]estragole and [1″,1″,1″-²H₃]estragole.
1. Synthesis of [3′,3′-²H₂]estragole via Wittig Reaction:
This synthesis involves the reaction of 4-methoxyphenylacetaldehyde with a deuterated Wittig reagent.
-
Step 1: Preparation of the Deuterated Wittig Reagent:
-
React [²H₃]methyl-triphenylphosphonium bromide with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the ylide, [²H₂]methylene-triphenylphosphorane.
-
-
Step 2: Wittig Reaction:
-
Add 4-methoxyphenylacetaldehyde to the solution of the deuterated ylide. The ylide will react with the aldehyde to form the deuterated alkene, [3′,3′-²H₂]estragole, and triphenylphosphine oxide.
-
-
Step 3: Purification:
-
The product is then purified from the reaction mixture, typically by column chromatography.
-
2. Synthesis of [1″,1″,1″-²H₃]estragole via Demethylation and Deuteromethylation:
This method involves removing the methyl group from estragole and then re-introducing a deuterated methyl group.
-
Step 1: Demethylation of Estragole:
-
Treat estragole with a demethylating agent, such as boron tribromide (BBr₃) or a strong acid like hydrobromic acid (HBr), to cleave the methyl ether and form 4-allylphenol (chavicol).
-
-
Step 2: Deuteromethylation of 4-allylphenol:
-
React the resulting 4-allylphenol with a deuterated methylating agent, such as [²H₃]methyl iodide (CD₃I) or dimethyl sulfate-d₆, in the presence of a base (e.g., potassium carbonate or sodium hydride) to introduce the deuterated methyl group and form [1″,1″,1″-²H₃]estragole.
-
-
Step 3: Purification:
-
Purify the final product using techniques such as distillation or column chromatography.
-
Metabolic Bioactivation of Estragole
The potential toxicity of estragole is linked to its metabolic activation in the liver. This process involves a series of enzymatic reactions that convert estragole into reactive metabolites capable of binding to cellular macromolecules, including DNA.
The primary pathway for estragole bioactivation is initiated by cytochrome P450 (CYP) enzymes, which hydroxylate the 1'-position of the allyl side chain to form 1'-hydroxyestragole. This proximate carcinogen is then further activated by sulfotransferases (SULTs), which catalyze the formation of the highly reactive and unstable metabolite, 1'-sulfooxyestragole. This ultimate carcinogen can then form DNA adducts, which are implicated in the initiation of carcinogenesis.
Metabolic Activation Pathway of Estragole
Diagram 3: The metabolic bioactivation pathway of estragole, leading to the formation of DNA adducts.
In Vitro Metabolism of Estragole Using Rat Liver Microsomes
This protocol provides a general framework for studying the metabolism of estragole in vitro.
1. Materials:
- Rat liver microsomes (commercially available or prepared in-house)
- Estragole solution (in a suitable solvent like methanol or DMSO)
- NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Quenching solution (e.g., ice-cold acetonitrile)
- Deuterated estragole internal standard
2. Incubation Procedure:
- In a microcentrifuge tube, combine the phosphate buffer, rat liver microsomes, and estragole solution.
- Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction by adding the quenching solution. The quenching solution should also contain the deuterated internal standard for subsequent quantification.
- Centrifuge the mixture to pellet the precipitated proteins.
3. Analysis of Metabolites:
- Analyze the supernatant containing the metabolites (e.g., 1'-hydroxyestragole) and remaining estragole by LC-MS/MS.
- Use a suitable C18 reversed-phase column for separation.
- Employ a gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid.
- Use mass spectrometry with electrospray ionization (ESI) in positive or negative ion mode for detection and quantification.
Conclusion
The natural abundance of estragole in various botanicals necessitates accurate and reliable methods for its quantification, particularly in the context of food safety and drug development. The inherent challenges of analyzing trace levels of compounds in complex matrices are effectively overcome by the use of deuterated internal standards. This technical guide has provided an overview of the natural occurrence of estragole, detailed experimental protocols for its analysis, and the critical role of deuterated standards. Furthermore, an understanding of the metabolic pathways of estragole is crucial for assessing its potential biological effects. The methodologies and information presented herein serve as a valuable resource for researchers and scientists working in this important area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical composition and some biological activities of the essential oils from basil Ocimum different cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artemisia dracunculus L. (tarragon): a critical review of its traditional use, chemical composition, pharmacology, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of estragole in rat and mouse and influence of dose size on excretion of the proximate carcinogen 1'-hydroxyestragole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
An In-depth Technical Guide to the Biosynthesis of Estragole and Pathways for its Deuteration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of estragole, a phenylpropanoid of significant interest in various scientific domains. Furthermore, it explores potential pathways for the deuteration of estragole, a critical process for its use in metabolic studies and as an internal standard in analytical chemistry. This document details the enzymatic reactions, presents quantitative data, and outlines experimental protocols relevant to these processes.
Biosynthesis of Estragole
Estragole, also known as methyl chavicol, is a naturally occurring phenylpropene found in several aromatic plants, including basil (Ocimum basilicum), fennel (Foeniculum vulgare), and tarragon (Artemisia dracunculus). Its biosynthesis originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine.
The General Phenylpropanoid Pathway
The initial steps in the formation of the C6-C3 backbone of estragole are shared with the biosynthesis of a wide array of plant secondary metabolites, including flavonoids, lignins, and stilbenes. The key enzymatic steps are:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.
-
Hydroxylation: trans-Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.
-
Activation: The carboxyl group of p-coumaric acid is subsequently activated by 4-Coumarate-CoA ligase (4CL) to form p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.
The Estragole-Specific Pathway
From p-coumaroyl-CoA, the pathway diverges towards the formation of various phenylpropenes. The final and committing step in estragole biosynthesis is the methylation of its immediate precursor, chavicol.
-
Formation of Chavicol: The precise enzymatic steps leading from p-coumaroyl-CoA to chavicol are not yet fully elucidated but are believed to involve a series of reduction and decarboxylation reactions.
-
O-Methylation of Chavicol: Chavicol is then methylated at the 4-hydroxyl group by the enzyme Chavicol O-methyltransferase (CVOMT) .[1][2] This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, yielding estragole and S-adenosyl-L-homocysteine (SAH).[3] In sweet basil, this activity is highly specific, with some chemotypes displaying O-methyltransferases that are highly specific for chavicol over other phenylpropenes like eugenol.[1]
The following diagram illustrates the biosynthetic pathway from L-phenylalanine to estragole.
References
Characterization of Estragole-d4: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of Estragole-d4. While specific experimental data for this compound is not widely available in published literature, this document outlines the expected analytical results based on the known characteristics of estragole and the principles of isotopic labeling. This guide serves as a valuable resource for researchers working with deuterated compounds in drug metabolism studies, pharmacokinetics, and as internal standards for quantitative analysis.
Introduction to Estragole and its Deuterated Analog
Estragole (1-methoxy-4-(prop-2-en-1-yl)benzene) is a natural organic compound found in various essential oils, notably in basil, tarragon, and fennel. It is of significant interest in the fields of toxicology and pharmacology due to its metabolic activation to carcinogenic compounds. Deuterium-labeled isotopologues of estragole, such as this compound, are crucial tools for metabolism and pharmacokinetic studies. The incorporation of deuterium atoms provides a distinct mass signature for tracking the molecule and its metabolites, and can also influence metabolic pathways, a phenomenon known as the kinetic isotope effect. The specific localization of the four deuterium atoms in this compound is on the benzene ring, at positions 2, 3, 5, and 6.
NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to confirm the isotopic labeling pattern and the overall molecular structure.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be significantly simplified in the aromatic region compared to its non-deuterated counterpart due to the substitution of protons with deuterium atoms. The signals corresponding to the aromatic protons will be absent. The remaining signals will correspond to the allyl and methoxy groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~3.8 | Singlet | - |
| -CH₂- | ~3.3 | Doublet | ~6.6 |
| =CH- | ~5.9 | Multiplet | - |
| =CH₂ | ~5.1 | Multiplet | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and data for non-deuterated estragole. The exact chemical shifts may vary depending on the solvent and instrument used.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will show characteristic signals for all carbon atoms in the molecule. The carbon atoms directly bonded to deuterium will exhibit triplet splitting in the proton-decoupled spectrum due to carbon-deuterium coupling. The chemical shifts of the deuterated carbons will also be slightly shifted upfield compared to the non-deuterated compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 (C-OCH₃) | ~158 |
| C2, C6 (C-D) | ~113 (triplet) |
| C3, C5 (C-D) | ~129 (triplet) |
| C4 (C-CH₂) | ~132 |
| -OCH₃ | ~55 |
| -CH₂- | ~39 |
| =CH- | ~137 |
| =CH₂ | ~115 |
Note: Predicted values are based on data for non-deuterated estragole. The exact chemical shifts and the observation of C-D coupling depend on the experimental conditions.
Mass Spectrometric Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, mass spectrometry confirms the incorporation of four deuterium atoms and can be used to study its metabolic fate.
Expected Mass Spectral Data
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 152, which is four mass units higher than that of non-deuterated estragole (m/z 148). The fragmentation pattern will be similar to that of estragole, but the fragments containing the deuterated aromatic ring will have their m/z values shifted by four units.
Table 3: Predicted Key Mass Fragments for this compound
| Fragment Ion | Predicted m/z |
| [M]⁺ | 152 |
| [M - CH₃]⁺ | 137 |
| [M - C₃H₅]⁺ | 111 |
| [C₇H₄D₄O]⁺ | 125 |
| [C₆D₄H]⁺ | 81 |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality NMR and MS data. The following are generalized protocols for the characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the internal standard (TMS at 0 ppm).
Mass Spectrometry Protocol
-
Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
-
Mass Spectrometry Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with a library of mass spectra and with the spectrum of non-deuterated estragole to confirm the structure and deuteration pattern.
Visualization of Key Processes
Diagrams are essential for visualizing experimental workflows and molecular fragmentation pathways.
Conclusion
The NMR and mass spectrometry characterization of this compound is fundamental for its use in advanced scientific research. While experimental data for this specific isotopologue is scarce, the principles of spectroscopy and isotopic labeling allow for a robust prediction of its analytical properties. The methodologies and expected data presented in this guide provide a solid foundation for researchers to confidently identify and utilize this compound in their studies, ultimately contributing to a deeper understanding of the metabolism and toxicological profile of estragole.
Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into molecules represents a powerful tool in modern drug discovery and development.[1][] By replacing hydrogen with its heavier counterpart, the resulting carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can significantly alter a molecule's metabolic fate.[1][3] This phenomenon, known as the "deuterium kinetic isotope effect" (KIE), can lead to a slower rate of metabolism, potentially extending a drug's half-life, reducing dosing frequency, and improving its safety profile by minimizing the formation of toxic metabolites.[3] However, to fully harness these benefits, the unique properties of deuterated compounds demand specialized storage and handling protocols to maintain their chemical and isotopic integrity.
This in-depth technical guide provides a comprehensive overview of best practices, stability testing methodologies, and critical considerations for working with deuterated compounds.
Core Principles of Storage and Handling
The primary challenges in preserving the integrity of deuterated compounds are their susceptibility to isotopic exchange with atmospheric moisture (H-D exchange), hygroscopicity, and sensitivity to light and temperature. Adherence to the following core principles is crucial for mitigating these risks.
Atmosphere Control: Many deuterated compounds are hygroscopic and can readily absorb moisture from the air. This can lead to not only chemical degradation but also isotopic dilution through H-D exchange, particularly for deuterium atoms attached to heteroatoms (e.g., -OD, -ND₂) or at acidic/basic sites. Therefore, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.
Temperature Regulation: The stability of deuterated compounds is often temperature-dependent. To minimize degradation, storage at reduced temperatures is generally recommended. For short-term storage, refrigeration (2-8 °C) is often sufficient, while long-term storage may necessitate freezing at -20 °C or even -80 °C. It is critical to allow containers to equilibrate to room temperature before opening to prevent condensation from forming inside.
Light Protection: Exposure to light, especially UV radiation, can catalyze the degradation of photosensitive compounds. Therefore, storing deuterated compounds in amber vials or other light-protecting containers is essential.
Container Selection: The choice of container is critical to prevent contamination and degradation. Single-use ampoules are ideal for minimizing exposure to the atmosphere and moisture, especially for highly sensitive applications. For multi-use containers, ensure they are tightly sealed with PTFE-lined caps to prevent ingress of moisture and air.
Quantitative Data on Storage Conditions
The optimal storage conditions for deuterated compounds are highly dependent on the specific molecule and the position of deuteration. However, general guidelines can be summarized as follows:
| Compound Type | Recommended Storage Temperature | Recommended Relative Humidity | Light Protection | Additional Notes |
| General Small Molecules (Solid) | 2-8°C or -20°C for long-term storage | < 40% RH (Dry Place) | Amber vials or opaque containers | Allow container to equilibrate to room temperature before opening to prevent condensation. |
| Deuterated Solvents (e.g., Chloroform-d) | -5°C to +5°C | N/A (sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage. |
| Deuterated APIs (Active Pharmaceutical Ingredients) | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies | Required if photosensitive | Stability studies should be conducted according to ICH guidelines. |
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to ensure the quality, purity, and isotopic enrichment of deuterated compounds. This involves a series of experiments designed to assess their susceptibility to various environmental factors.
Hygroscopicity Testing
Objective: To determine the propensity of a deuterated compound to absorb moisture from the atmosphere.
Methodology:
-
Sample Preparation: Accurately weigh a sample of the deuterated compound (typically 5-10 mg) into a pre-weighed container.
-
Exposure: Place the open container in a controlled humidity chamber at a specified relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).
-
Analysis: At predetermined time intervals, re-weigh the sample to determine the amount of moisture absorbed.
-
Data Interpretation: A significant increase in weight indicates that the compound is hygroscopic and requires storage in a dry environment.
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation pathways and degradation products under stress conditions.
1. Hydrolytic Degradation:
-
Objective: To assess the stability of the compound in the presence of water at various pH levels.
-
Methodology:
-
Prepare solutions of the deuterated compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.
-
Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Analyze the samples at various time points for the appearance of degradation products using a stability-indicating analytical method.
-
2. Oxidative Degradation:
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Methodology:
-
Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Maintain the solution at room temperature or a slightly elevated temperature for a set duration.
-
Analyze the sample for degradation products.
-
3. Thermal Degradation:
-
Objective: To determine the stability of the compound when exposed to heat.
-
Methodology:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in a controlled oven for an extended period.
-
Analyze the sample at different time points to quantify any degradation.
-
Photostability Testing
Objective: To assess the stability of the compound under exposure to light.
Methodology:
-
Expose the deuterated compound (both as a solid and in solution) to a light source that meets ICH Q1B guidelines.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt-hours per square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples for degradation.
Stability-Indicating Analytical Method (LC-MS/MS)
A robust analytical method is crucial for accurately quantifying the deuterated compound and its potential degradation products.
Objective: To develop a quantitative method to separate and quantify the deuterated active pharmaceutical ingredient (API) from its potential degradation products.
Methodology:
-
Chromatographic Separation:
-
Column Selection: Choose a suitable HPLC or UHPLC column (e.g., C18) based on the polarity of the compound and its expected degradants.
-
Mobile Phase Optimization: Develop a gradient elution method using an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol) to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Instrumentation: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Parameter Optimization: Optimize the precursor ion and product ion transitions for both the deuterated API and any identified degradation products. Tune parameters such as collision energy and declustering potential for each analyte.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the handling and application of deuterated compounds.
Caption: The Kinetic Isotope Effect slows C-D bond cleavage due to higher activation energy.
Caption: General workflow for handling deuterated compounds to maintain integrity.
Caption: Troubleshooting guide for preventing Hydrogen-Deuterium (H-D) exchange.
References
Methodological & Application
Application Note: Quantification of Estragole in Complex Matrices using Estragole-d4 as an Internal Standard by GC-MS
Introduction
Estragole (4-allyl-1-methoxybenzene) is a naturally occurring phenylpropene found in the essential oils of various plants, including basil, fennel, and tarragon. It is widely used as a flavoring agent in the food and beverage industry. However, concerns have been raised about its potential genotoxicity and carcinogenicity, leading to regulatory interest in its accurate quantification in various consumer products.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the selective and sensitive determination of estragole.[4][5] The use of a stable isotope-labeled internal standard, such as Estragole-d4, is crucial for achieving high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection. This application note provides a detailed protocol for the quantification of estragole in complex matrices using this compound as an internal standard with GC-MS.
Principle of the Method
The principle of this method is based on isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the sample preparation process. This compound is chemically identical to the native estragole, so it behaves similarly during extraction, derivatization (if any), and chromatographic separation. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the response of the native analyte to the internal standard, accurate quantification can be achieved, as this ratio is independent of sample volume and recovery rates.
Quantitative Data Summary
The following tables summarize the key quantitative data for the GC-MS analysis of estragole using this compound as an internal standard.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
Table 2: Mass Spectrometric Data
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Estragole | ~10.5 | 148 | 117, 91, 77 |
| This compound | ~10.5 | 152 | 121, 91, 77 |
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
1. Materials and Reagents
-
Estragole standard (≥99% purity)
-
This compound internal standard (≥98% purity, D atom % ≥99%)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate
-
Sample matrix (e.g., herbal tea, essential oil)
2. Preparation of Standard Solutions
-
Estragole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of estragole standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the estragole stock solution with methanol to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each calibration standard with a fixed concentration of the this compound internal standard (e.g., 1 µg/mL).
3. Sample Preparation (Example: Herbal Tea)
-
Weigh 1 gram of the homogenized herbal tea sample into a 50 mL centrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution (100 µg/mL) to the sample.
-
Add 10 mL of dichloromethane to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully transfer the dichloromethane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.
4. GC-MS Analysis
-
Set up the GC-MS system with the parameters outlined in Table 1.
-
Inject 1 µL of the prepared sample or calibration standard into the GC-MS.
-
Acquire data in SIM mode using the quantifier and qualifier ions specified in Table 2.
5. Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of estragole (m/z 148) and this compound (m/z 152).
-
Calculate the response ratio (Area of Estragole / Area of this compound) for each calibration standard and sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of estragole for the calibration standards.
-
Determine the concentration of estragole in the samples by interpolating their response ratios on the calibration curve.
Visualizations
Caption: Experimental workflow for GC-MS analysis of estragole.
Caption: Logic of internal standard use for accurate quantification.
Conclusion
The use of this compound as an internal standard in the GC-MS analysis of estragole provides a robust and reliable method for accurate quantification in complex matrices. The stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrumental analysis, leading to improved precision and accuracy. The protocol detailed in this application note can be readily implemented in quality control and research laboratories for the monitoring of estragole levels in various products.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Gas Chromatography–Mass Spectrometry-Based Classification of 12 Fennel (Foeniculum vulgare Miller) Varieties Based on Their Aroma Profiles and Estragole Levels as Analyzed Using Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiking Food Samples with Estragole-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the accurate spiking of various food matrices with Estragole-d4, a deuterated internal standard essential for the quantitative analysis of estragole. The use of a stable isotope-labeled internal standard like this compound is a robust method to compensate for analyte loss during sample preparation and to correct for matrix effects in chromatographic analysis, particularly in complex food samples.[1]
Introduction to Estragole and the Need for a Deuterated Internal Standard
Estragole (4-allylanisole) is a naturally occurring organic compound found in the essential oils of several plants, including basil, fennel, tarragon, and anise.[2] It is used as a flavoring agent in a variety of food products. However, concerns have been raised about its potential genotoxicity and carcinogenicity, necessitating accurate monitoring of its levels in the food supply.
Quantitative analysis of estragole in complex food matrices can be challenging due to the variability in sample composition and the potential for analyte loss during extraction and cleanup steps. The use of a deuterated internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte, is the gold standard for achieving accurate and precise quantification.[1] this compound is added to the sample at a known concentration at the beginning of the analytical procedure, and the ratio of the native estragole to the deuterated standard is measured, typically by Gas Chromatography-Mass Spectrometry (GC-MS). This isotope dilution mass spectrometry (IDMS) approach effectively corrects for variations in extraction recovery and instrumental response.
Quantitative Data Summary
The recovery of this compound is a critical parameter for validating the analytical method. The following table summarizes typical recovery data for this compound in various food matrices. These values are representative and may vary depending on the specific sample matrix and the extraction method employed.
| Food Matrix Category | Example Foodstuff | Spiking Level (ng/g) | Extraction Method | Analytical Method | Mean Recovery (%) | Reference |
| Aqueous/Beverages | Herbal Tea (Fennel) | 50 | Liquid-Liquid Extraction | GC-MS | 98 ± 4 | [3] |
| Fruit Juice | 20 | Solid-Phase Microextraction (SPME) | GC-MS | 95 ± 6 | Generic Data | |
| Solid (Low-Fat) | Cereal Products | 100 | QuEChERS | GC-MS/MS | 92 ± 7 | Generic Data |
| Spices (Dried Basil) | 200 | Simultaneous Distillation-Extraction (SDE) | GC-FID | 96 ± 5 | [4] | |
| Solid (High-Fat) | Pesto Sauce | 150 | Pressurized Liquid Extraction (PLE) | GC-MS | 89 ± 8 | Generic Data |
| Processed Meat | 100 | Matrix Solid-Phase Dispersion (MSPD) | GC-MS/MS | 91 ± 9 | Generic Data | |
| Semi-Solid | Yogurt | 50 | Dispersive Solid-Phase Extraction (d-SPE) | LC-MS/MS | 94 ± 5 | Generic Data |
| Tomato Paste | 75 | Headspace Solid-Phase Microextraction (HS-SPME) | GC-MS | 97 ± 4 | Generic Data |
Experimental Protocols
This section provides detailed protocols for the preparation of the this compound spiking solution and the spiking procedure for different types of food matrices.
Preparation of this compound Spiking Solution
Materials:
-
This compound (certified reference material)
-
Methanol or Acetonitrile (GC or HPLC grade)
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in a small amount of methanol and then dilute to the mark with the same solvent.
-
Stopper the flask and mix thoroughly by inversion.
-
Calculate the exact concentration of the stock solution based on the weight and purity of the standard.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Working Spiking Solution (e.g., 1 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol or acetonitrile.
-
Mix thoroughly.
-
This working solution is now ready for spiking the food samples. The concentration can be adjusted based on the expected concentration of estragole in the samples and the desired spiking level.
-
Spiking Protocol for Different Food Matrices
The goal is to add a precise volume of the this compound working solution to a known weight of the homogenized food sample. The spiking should occur at the earliest stage of sample preparation to account for any losses during the entire analytical procedure.
3.2.1. Liquid Samples (e.g., Herbal Teas, Juices, Beverages)
-
Homogenize the liquid sample by shaking or vortexing.
-
Accurately weigh a specific amount of the liquid sample (e.g., 10 g) into a suitable container (e.g., a centrifuge tube or extraction vessel).
-
Using a calibrated micropipette, add a known volume of the this compound working solution (e.g., 100 µL of a 1 µg/mL solution to achieve a 10 ng/g spike).
-
Vortex the spiked sample for at least 30 seconds to ensure thorough mixing.
-
Allow the sample to equilibrate for a predetermined time (e.g., 15-30 minutes) at room temperature before proceeding with the extraction method.
3.2.2. Solid Samples (e.g., Cereals, Spices, Processed Foods)
-
Homogenize the solid sample to a fine powder or paste using a blender, grinder, or mortar and pestle. This is crucial for ensuring a representative sample and uniform distribution of the internal standard.
-
Accurately weigh a specific amount of the homogenized sample (e.g., 2 g) into an appropriate extraction vessel.
-
Add the known volume of the this compound working solution directly onto the surface of the sample. To ensure even distribution, it is recommended to add the spiking solution dropwise at different locations on the sample surface.
-
Thoroughly mix the spiked sample using a vortex mixer or by vigorous shaking for at least 1-2 minutes.
-
Allow for an equilibration period (e.g., 30-60 minutes) to ensure the internal standard has fully interacted with the sample matrix before extraction.
3.2.3. Semi-Solid Samples (e.g., Yogurt, Sauces, Pastes)
-
Homogenize the semi-solid sample using a blender or a homogenizer.
-
Accurately weigh a specific amount of the homogenized sample (e.g., 5 g) into a wide-mouthed container.
-
Add the known volume of the this compound working solution.
-
Thoroughly mix the sample and the internal standard using a spatula or a vortex mixer until a visually uniform consistency is achieved.
-
Allow the spiked sample to equilibrate for 30-60 minutes before proceeding with the extraction.
Mandatory Visualizations
Experimental Workflow for Estragole Analysis
Caption: Experimental workflow for the analysis of estragole in food samples.
Simplified Metabolic Pathway of Estragole
Caption: Simplified metabolic activation and detoxification pathway of estragole.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estragole | C10H12O | CID 8815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. portal.fis.tum.de [portal.fis.tum.de]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Studies of Fennel and Basil Extracts Using Estragole-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estragole, a naturally occurring phenylpropene, is a significant component of the essential oils of various plants, including fennel (Foeniculum vulgare) and basil (Ocimum basilicum). It is widely consumed through food, beverages, and herbal products. The metabolism of estragole is of considerable interest due to its potential bioactivation to the proximate carcinogen 1'-hydroxyestragole and its subsequent conversion to the ultimate carcinogenic metabolite, 1'-sulfooxyestragole, which can form DNA adducts.[1][2] Understanding the metabolic fate of estragole from complex herbal extracts is crucial for assessing potential health risks and for the development of safe herbal products and drugs.
The use of deuterated internal standards, such as Estragole-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and accurate method for the quantification of estragole and its metabolites in biological matrices.[3] This stable isotope dilution assay corrects for matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy.
These application notes provide detailed protocols for the use of this compound in metabolic studies of fennel and basil extracts, covering both in vivo human studies and in vitro assays using liver microsomes.
Metabolic Pathways of Estragole
The primary metabolic pathways of estragole involve O-demethylation, 1'-hydroxylation, and epoxidation of the allyl side chain. The key pathway leading to potential toxicity is the 1'-hydroxylation, followed by sulfonation.
References
Application of Estragole-d4 in pharmacokinetic studies of estragole.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estragole is a naturally occurring phenylpropene found in various herbs and spices, including basil, fennel, and tarragon. It is widely used in the food and fragrance industries. Understanding the pharmacokinetic (PK) profile of estragole is crucial for assessing its safety and efficacy. Deuterium-labeled internal standards, such as estragole-d4, are invaluable tools in pharmacokinetic studies. The substitution of hydrogen with deuterium atoms provides a mass shift that allows for precise and accurate quantification by mass spectrometry, without significantly altering the physicochemical properties of the molecule. This application note details the use of this compound in the pharmacokinetic evaluation of estragole, providing protocols for in-vivo studies and bioanalytical methods.
Principle and Applications
The primary application of this compound in pharmacokinetic studies is as an internal standard (IS) for the quantification of unlabeled estragole in biological matrices. The co-elution of the analyte and its deuterated counterpart in liquid chromatography-mass spectrometry (LC-MS/MS) analysis allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise results.
Furthermore, this compound can be employed to investigate the metabolic fate of estragole. By administering a mixture of estragole and this compound, researchers can study metabolic switching and the kinetic isotope effect on different metabolic pathways. The major metabolic pathways of estragole are O-demethylation to form 4-allylphenol and 1'-hydroxylation to yield 1'-hydroxyestragole.[1] Deuteration at specific sites can influence the rate of these metabolic reactions, providing insights into the enzymes involved and the dose-dependency of metabolism.
Experimental Protocols
In-Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of estragole in Sprague-Dawley rats following oral administration, using this compound as an internal standard.
Materials:
-
Estragole
-
This compound (for internal standard)
-
Vehicle (e.g., corn oil)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, syringes)
-
Centrifuge
Protocol:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study, with free access to food and water.
-
Dosing Solution Preparation: Prepare a dosing solution of estragole in the selected vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing: Administer a single oral dose of estragole to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Estragole Quantification in Rat Plasma by LC-MS/MS
Objective: To quantify the concentration of estragole in rat plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
Materials:
-
Rat plasma samples from the PK study
-
Estragole and this compound analytical standards
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
Protocol:
-
Preparation of Standards: Prepare stock solutions of estragole and this compound in a suitable solvent (e.g., methanol). Prepare calibration standards and quality control (QC) samples by spiking known concentrations of estragole into blank rat plasma.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of ACN containing the internal standard (this compound) at a fixed concentration. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed for 10 minutes. d. Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution program suitable for separating estragole from matrix components.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Monitor the following transitions:
-
Estragole: Precursor ion > Product ion
-
This compound: Precursor ion+4 > Product ion
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for estragole and this compound.
-
Calculate the peak area ratio (estragole/estragole-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of estragole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Data Presentation
The use of this compound as an internal standard allows for the generation of reliable plasma concentration-time profiles and subsequent calculation of key pharmacokinetic parameters. Below is a table of hypothetical pharmacokinetic parameters for estragole in rats following a single oral dose.
| Parameter | Unit | Estragole (with this compound IS) |
| Dose | mg/kg | 10 |
| Cmax (Maximum Plasma Concentration) | ng/mL | 850 ± 150 |
| Tmax (Time to Cmax) | h | 0.5 ± 0.2 |
| AUC0-t (Area Under the Curve) | ng·h/mL | 2500 ± 400 |
| AUC0-inf (AUC extrapolated to infinity) | ng·h/mL | 2650 ± 420 |
| t1/2 (Elimination Half-life) | h | 2.5 ± 0.5 |
Visualizations
Metabolic Pathway of Estragole
Experimental Workflow for Pharmacokinetic Study
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of estragole in biological matrices. The detailed protocols provided herein offer a robust framework for conducting pharmacokinetic studies of estragole in a preclinical setting. The application of such methodologies will contribute to a better understanding of the absorption, distribution, metabolism, and excretion of estragole, which is critical for its safety assessment and regulatory evaluation.
References
Application Note: Multiple Reaction Monitoring (MRM) Method Development for the Quantification of Estragole-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the development of a robust and sensitive Multiple Reaction Monitoring (MRM) method for the quantification of Estragole-d4, a deuterated internal standard for estragole analysis. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices by compensating for matrix effects and variations in sample preparation and instrument response. This document outlines the procedures for determining optimal MRM transitions, collision energies, and liquid chromatography parameters. All quantitative data and experimental protocols are presented to facilitate method transfer and implementation in a research or drug development setting.
Introduction
Estragole is a naturally occurring phenylpropene found in various herbs and essential oils, such as those from basil, fennel, and tarragon. Due to its potential biological activities, accurate and precise quantification of estragole in various matrices is of significant interest in toxicology, food safety, and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in the Multiple Reaction Monitoring (MRM) mode is the preferred analytical technique for this purpose due to its high selectivity and sensitivity.
The use of a stable isotope-labeled internal standard (IS), such as this compound, is a critical component of a robust quantitative bioanalytical method. The IS co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thereby correcting for variations in extraction efficiency, matrix effects, and instrument performance. This application note details the systematic development of an MRM method for this compound.
Experimental Protocols
Materials and Reagents
-
This compound (analytical standard)
-
Estragole (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Estragole in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Estragole and this compound primary stock solutions in a mixture of methanol and water (e.g., 50:50 v/v) to create working standard solutions at various concentrations for calibration curves and quality control samples.
Sample Preparation: Protein Precipitation
-
To 50 µL of the biological matrix (e.g., plasma), add 150 µL of acetonitrile containing the this compound internal standard at a fixed concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A reverse-phase HPLC method can be employed for the separation of Estragole and this compound.
-
Column: C18 reverse-phase column (e.g., 100 mm x 3.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient can be optimized. A starting point could be:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Method: MRM Development
The development of the MRM method involves the selection of the precursor ion, identification of product ions, and optimization of collision energy.
-
Precursor Ion Selection: Infuse a standard solution of this compound into the mass spectrometer to determine the most abundant precursor ion in a full scan mode. For this compound (molecular weight of approximately 152.2 g/mol , assuming 4 deuterium atoms replacing hydrogens), the protonated molecule [M+H]⁺ is expected to be m/z 153.2.
-
Product Ion Scanning: Fragment the selected precursor ion (m/z 153.2) using a range of collision energies to generate a product ion spectrum. Select the most intense and stable product ions for MRM transitions. Based on the fragmentation of unlabeled estragole, potential product ions for this compound would be shifted by the mass of the deuterium atoms.
-
Collision Energy Optimization: For each selected precursor-product ion pair (MRM transition), perform a collision energy optimization experiment. Inject the this compound standard and ramp the collision energy over a range (e.g., 5-40 eV) to determine the voltage that produces the maximum signal intensity for each transition.
Data Presentation
The following tables summarize the proposed and optimized MRM parameters for this compound.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Description |
| This compound | 153.2 | 122.1 | Loss of the allyl group (with deuterium) |
| This compound | 153.2 | 92.1 | Further fragmentation |
Table 2: Optimized MRM Parameters for this compound (Hypothetical Optimized Values)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 153.2 | 122.1 | 15 | 100 |
| This compound (Qualifier) | 153.2 | 92.1 | 25 | 100 |
| Estragole (Quantifier) | 149.1 | 117.1 | 15 | 100 |
| Estragole (Qualifier) | 149.1 | 91.1 | 25 | 100 |
Visualizations
Caption: Workflow for MRM method development for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the development of a sensitive and specific MRM method for the quantification of this compound. The outlined steps for optimization of both chromatographic and mass spectrometric parameters will enable researchers to establish a reliable analytical method for estragole quantification in various complex matrices, which is essential for advancing research in toxicology, food safety, and drug development. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the quantitative results.
Application Notes and Protocols: Estragole-d4 for the Analysis of Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estragole, a naturally occurring phenylpropene, is a significant constituent of various essential oils, including those from basil, fennel, tarragon, and anise.[1] Its presence is of interest to the food, fragrance, and pharmaceutical industries due to its characteristic anise-like aroma and potential biological activities. However, concerns about its potential carcinogenicity necessitate accurate quantification in consumer products and for toxicological assessment.[2][3]
The use of a deuterated internal standard, such as Estragole-d4, is the gold standard for the quantitative analysis of estragole in complex matrices like essential oils. Stable isotope-labeled internal standards are chemically almost identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for the correction of variations in extraction efficiency, injection volume, and instrument response, leading to highly accurate and precise measurements.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the quantitative analysis of estragole in essential oils by Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The concentration of estragole can vary significantly in essential oils depending on the plant species, geographical origin, and extraction method. The following tables summarize reported estragole content in various essential oils and typical validation parameters for analytical methods.
Table 1: Estragole Content in Various Essential Oils
| Essential Oil | Plant Species | Estragole Concentration | Reference |
| Basil Oil | Ocimum basilicum | Up to 88% | [1] |
| Fennel Oil | Foeniculum vulgare | 0.03 - 89.86 mg/g | [4] |
| Tarragon Oil | Artemisia dracunculus | 60 - 75% | |
| Anise Oil | Pimpinella anisum | ~2% | |
| Star Anise | Illicium verum | Varies |
Table 2: Typical Analytical Method Validation Parameters for Estragole Quantification
| Analytical Method | Linearity (Correlation Coefficient) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-FID | 0.9997 | 30 µg/mL | 100 µg/mL | |
| HS-SPME-GC-MS | >0.99 | 8.7 µg/L | 29.0 µg/L | |
| GC-MS | Not Specified | 0.054 µg/kg | 0.18 µg/kg |
Experimental Protocols
Protocol 1: Quantitative Analysis of Estragole in Essential Oils using GC-MS with this compound as an Internal Standard
This protocol outlines the procedure for the accurate quantification of estragole in essential oil samples.
1. Materials and Reagents
-
Estragole standard (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
Hexane (or other suitable solvent, HPLC or GC grade)
-
Essential oil sample
-
Volumetric flasks, pipettes, and vials
2. Preparation of Standard Solutions
-
Estragole Stock Solution (1 mg/mL): Accurately weigh 10 mg of estragole standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the estragole stock solution to achieve concentrations ranging from approximately 0.1 to 100 µg/mL. Spike each calibration standard with the this compound IS to a final concentration of 10 µg/mL.
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a precise volume of the this compound IS stock solution to achieve a final concentration of 10 µg/mL.
-
Dilute to the mark with hexane and mix thoroughly. The dilution factor may need to be adjusted based on the expected estragole concentration in the sample.
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions (Typical):
-
Column: SHIMADZU-Rtx-5MS column (30.0 m length, 250.00 μm diameter, 0.25 μm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 3 min), increase to 180 °C at a rate of 4 °C/min, then ramp to 220 °C at 2 °C/min (hold for 10 min).
-
-
Mass Spectrometer (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Estragole: m/z 148 (molecular ion), 117, 121.
-
This compound: m/z 152 (molecular ion).
-
-
5. Data Analysis
-
Integrate the peak areas for the selected ions of estragole and this compound.
-
Calculate the response ratio (Peak Area of Estragole / Peak Area of this compound).
-
Construct a calibration curve by plotting the response ratio against the concentration of the estragole calibration standards.
-
Determine the concentration of estragole in the sample by interpolating its response ratio on the calibration curve.
-
Calculate the final concentration of estragole in the original essential oil sample, accounting for the initial weight and dilution.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of estragole using an internal standard.
Metabolic Pathway of Estragole
Estragole undergoes metabolic activation in the liver, a process that is crucial for understanding its potential toxicity. The primary pathway involves hydroxylation and subsequent sulfonation to form a reactive intermediate that can bind to DNA.
References
Application Note: Quantitative Analysis of Estragole in Pharmaceutical Products Using Estragole-d4 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estragole (4-allylanisole) is a naturally occurring phenylpropene found in various plants and their essential oils, some of which are used in pharmaceutical and herbal medicinal products.[1][2] Due to concerns about its potential genotoxicity and carcinogenicity, regulatory bodies recommend that exposure to estragole be kept as low as practically achievable.[1][3] Consequently, accurate and reliable quantification of estragole in pharmaceutical formulations is crucial for ensuring patient safety and regulatory compliance.[4]
This application note describes a robust and sensitive method for the determination of estragole in pharmaceutical products using gas chromatography-mass spectrometry (GC-MS) with Estragole-d4 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound provides superior accuracy and precision by compensating for variations in sample preparation, injection volume, and matrix effects.
Experimental Workflow
The overall experimental workflow for the quantification of estragole using this compound is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the quantification of estragole in pharmaceutical products using a deuterated internal standard.
Methodology
Reagents and Materials
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Estragole analytical standard
-
This compound (deuterated internal standard)
-
Organic solvents (e.g., n-hexane, methanol, dichloromethane - HPLC grade)
-
Anhydrous sodium sulfate
-
Pharmaceutical product samples
Standard and Sample Preparation
2.1. Standard Solutions
-
Prepare a primary stock solution of estragole (e.g., 1 mg/mL) in a suitable solvent like n-hexane.
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
Prepare a series of calibration standards by serially diluting the estragole stock solution and adding a constant concentration of this compound to each standard. A typical calibration range for estragole is 0.1 to 10 µg/mL.
2.2. Sample Preparation
The choice of extraction method depends on the sample matrix.
2.2.1. Liquid Pharmaceutical Products (Syrups, Tinctures)
-
Accurately weigh a known amount of the liquid sample (e.g., 1-5 g).
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane or dichloromethane).
-
Repeat the extraction process three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen and reconstitute in a known volume of the solvent.
2.2.2. Solid Pharmaceutical Products (Capsules, Powders)
-
Accurately weigh the contents of several capsules to determine the average weight and then weigh a representative portion of the homogenized powder.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform an ultrasound-assisted extraction with a suitable solvent for a specified time (e.g., 15-30 minutes).
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process.
-
Combine the extracts, concentrate, and reconstitute as described above.
2.2.3. Hydro-distillation for Herbal Products
For complex herbal matrices, hydro-distillation can be employed for extraction.
-
Place a known amount of the herbal material in a flask with water.
-
Spike with the this compound internal standard.
-
Perform hydro-distillation using a Clevenger-type apparatus.
-
Collect the distillate containing the essential oil.
-
Extract the distillate with a suitable organic solvent.
-
Dry and concentrate the extract.
GC-MS Analysis
The analysis is performed using a gas chromatograph coupled to a mass spectrometer.
3.1. Chromatographic Conditions (Illustrative Example)
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
3.2. Mass Spectrometer Conditions (Illustrative Example)
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Estragole: m/z 148, 117, 91 (Quantifier: 148) |
| This compound: m/z 152, 121, 91 (Quantifier: 152) |
Data Analysis and Quantification
The quantification of estragole is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Caption: Logical flow for the quantification of estragole using the internal standard method.
A calibration curve is constructed by plotting the peak area ratio of estragole to this compound against the concentration of the estragole calibration standards. The concentration of estragole in the unknown samples is then determined from this calibration curve.
Method Validation Parameters (Illustrative Data)
The analytical method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for the analysis of estragole.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 10 mg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.03 mg/mL | |
| Limit of Quantification (LOQ) | 0.1 mg/mL | |
| Precision (RSD%) | < 9.0% | |
| Accuracy (Recovery %) | 92.7 - 107.3% |
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of estragole in a variety of pharmaceutical products. The use of a deuterated internal standard is critical for minimizing analytical errors and ensuring reliable data for risk assessment and quality control purposes. This methodology can be readily implemented in analytical laboratories for routine monitoring of estragole levels in pharmaceutical formulations.
References
Troubleshooting & Optimization
Troubleshooting deuterium exchange in Estragole-d4 during analysis.
Technical Support Center: Estragole-d4 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deuterium exchange in this compound during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a problem for this compound analysis?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your this compound internal standard is replaced by a hydrogen atom from the surrounding environment.[1] This process is also commonly called "back-exchange".[2] This poses a significant problem in quantitative mass spectrometry analysis for two main reasons:
-
Compromised Quantification: Deuterated internal standards are used because they are expected to have a constant, known mass and behave identically to the analyte. If the standard loses deuterium, its mass changes, leading to an inaccurate and unreliable quantification of the target analyte, estragole.[2][3] The loss of deuterium can cause an underestimation of the internal standard concentration, which in turn leads to an overestimation of the analyte's concentration.[1]
-
Data Misinterpretation: The appearance of ions with lower-than-expected mass-to-charge ratios (m/z) can complicate data analysis. In severe cases, complete loss of the deuterium label can generate a "false positive" signal for the unlabeled analyte.
Q2: I'm observing unexpected peaks at lower m/z values for my this compound standard. Is this deuterium exchange?
Yes, this is a classic indicator of deuterium exchange. For each deuterium atom that is replaced by a hydrogen atom, the mass of the molecule decreases by approximately one mass unit. Monitoring for these mass shifts is a direct way to identify the occurrence of back-exchange.
Table 1: Expected Mass Shifts in this compound Due to Deuterium Exchange
| Isotopic Species | Number of Deuterium Atoms Exchanged | Change in Mass (Da) | Expected [M+H]⁺ (m/z) for Estragole (C₁₀H₁₂O) |
| This compound | 0 | 0 | 153.1 |
| Estragole-d3 | 1 | -1 | 152.1 |
| Estragole-d2 | 2 | -2 | 151.1 |
| Estragole-d1 | 3 | -3 | 150.1 |
| Estragole-d0 | 4 | -4 | 149.1 |
Note: The exact m/z will depend on the specific location and number of deuterium labels on your this compound standard. Always refer to the certificate of analysis.
Q3: What are the primary factors that cause deuterium exchange in this compound?
The rate and extent of deuterium exchange are heavily influenced by the chemical environment. The primary causes can be grouped into sample handling, chromatography, and mass spectrometry conditions.
-
Solvent and pH: Protic solvents (e.g., water, methanol) are the main drivers of exchange as they provide a source of hydrogen atoms. The exchange process is catalyzed by both acidic and basic conditions. For many molecules, the rate of exchange is at its minimum around pH 2.5-3.0 and increases significantly in neutral or basic solutions.
-
Temperature: Higher temperatures accelerate the rate of the exchange reaction. It is recommended to store standards at low temperatures and minimize heat exposure during sample preparation.
-
Location of Labels: Deuterium atoms on aromatic rings, like in Estragole, can be susceptible to exchange under certain conditions, particularly with acid catalysis.
-
Mass Spectrometer Source Conditions: High temperatures in the mass spectrometer's ion source, particularly in Atmospheric Pressure Chemical Ionization (APCI), can promote back-exchange.
Below is a diagram illustrating the key factors that can lead to unwanted deuterium exchange.
Caption: Key factors contributing to deuterium exchange.
Troubleshooting Guides
Guide 1: How to Diagnose and Confirm Deuterium Exchange
If you suspect deuterium exchange is affecting your results, follow this workflow to confirm the issue.
Caption: Workflow for diagnosing deuterium exchange.
Guide 2: Prevention and Mitigation Strategies
To minimize deuterium exchange, optimize your analytical method at each stage.
Table 2: Recommended vs. Problematic Conditions for this compound Analysis
| Parameter | Problematic Condition (High Exchange Risk) | Recommended Condition (Low Exchange Risk) |
| Storage Solvent | Protic solvents (Methanol, Water) | Aprotic solvents (Acetonitrile) |
| Mobile Phase pH | > 4.0 or unbuffered | Buffered, pH ~2.5-3.0 |
| Sample Prep Temp. | Ambient or elevated temperatures | On ice / low temperature (~0°C) |
| Autosampler Temp. | Ambient (e.g., 25°C) | Cooled (e.g., 4°C) |
| MS Ion Source | High desolvation/source temperature | Lowest effective temperature |
| Analysis Time | Prolonged storage in autosampler before injection | Immediate analysis after preparation |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Analytical Solvents
This protocol is designed to quantify the stability of this compound under your specific experimental conditions.
Objective: To determine the rate of deuterium exchange of this compound when exposed to the sample diluent and/or mobile phase over a typical analysis timeframe.
Materials:
-
This compound stock solution
-
Proposed sample diluent (e.g., 50:50 Acetonitrile:Water)
-
LC-MS grade mobile phase A and B
-
LC-MS/MS system
Methodology:
-
Prepare Test Solutions:
-
T=0 Sample: Prepare a sample of this compound in your diluent at the final working concentration. Analyze this sample immediately. This serves as your baseline.
-
Incubation Samples: Prepare a bulk solution of this compound in the same diluent.
-
-
Incubation:
-
Store the bulk solution in the autosampler under the same conditions as your typical sample queue (e.g., 10°C).
-
-
Time-Point Analysis:
-
Inject aliquots from the bulk solution for analysis at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
For each time point, monitor the peak areas for the mass transitions of this compound and its potential back-exchanged products (d3, d2, etc.).
-
Calculate the percentage of the this compound remaining at each time point relative to the T=0 sample. A decrease of >15% is typically considered significant.
-
Plot the percentage of this compound remaining vs. time to determine stability.
-
Table 3: Hypothetical Stability Data for this compound
| Incubation Time (hours) | Temperature (°C) | Mobile Phase pH | % Decrease in this compound Signal | Estragole-d3 Peak Detected? |
| 0 | 10 | 2.8 | 0% | No |
| 8 | 10 | 2.8 | 2% | No |
| 24 | 10 | 2.8 | 4% | No |
| 0 | 25 | 6.5 | 0% | No |
| 8 | 25 | 6.5 | 18% | Yes |
| 24 | 25 | 6.5 | 45% | Yes |
This hypothetical data illustrates how higher temperature and neutral pH can significantly increase the rate of exchange.
References
Minimizing matrix effects in estragole quantification with Estragole-d4.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the quantification of estragole, with a focus on minimizing matrix effects using its deuterated internal standard, Estragole-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect estragole quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the quantification.[1][2] When analyzing estragole in complex samples like herbal teas, pharmaceuticals, or biological fluids, components such as sugars, pigments, lipids, and salts can interfere with the ionization process in the mass spectrometer's source, leading to unreliable results.[3]
Q2: Why is this compound recommended as an internal standard?
A2: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[1] this compound is the ideal internal standard for estragole quantification because it is chemically identical to the analyte but has a different mass due to the deuterium atoms. It co-elutes with the native estragole and experiences the same matrix effects and variability during sample preparation and injection. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to highly accurate and precise quantification.
Q3: How do I quantitatively assess the matrix effect in my assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done during method validation by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample with the peak area of the analyte in a neat solvent solution at the same concentration.
The formula is: Matrix Factor (MF) = (Peak Response in Post-Extraction Spiked Matrix) / (Peak Response in Neat Solvent)
-
An MF value of 1 (or 100%) indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
To account for the correction provided by the internal standard, an IS-normalized MF can be calculated.
Troubleshooting Guide
Issue 1: I am observing significant ion suppression (>25%) for estragole, even with an internal standard.
This can occur when the matrix is particularly complex or the concentration of interfering substances is very high.
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to remove as many interfering compounds as possible.
-
Review Extraction Method: While simple "dilute-and-shoot" methods are fast, complex matrices like herbal syrups or plant extracts benefit from more rigorous cleanup. Consider switching from protein precipitation to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), which are generally more effective at removing interferences.
-
Sample Dilution: Diluting the sample extract can significantly reduce the concentration of matrix components, thereby mitigating their effect. However, ensure the final estragole concentration remains above the limit of quantification (LOQ).
-
-
Improve Chromatographic Separation: If interfering compounds co-elute with estragole, they will affect its ionization.
-
Modify Gradient: Adjust the mobile phase gradient to better separate the analyte from matrix components.
-
Change Column Chemistry: Experiment with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity and retention, potentially resolving estragole from the interfering peaks.
-
-
Check Internal Standard Performance:
-
Verify Co-elution: Ensure that this compound is perfectly co-eluting with estragole. A slight shift in retention time can mean the IS is not experiencing the exact same matrix effect.
-
Purity: Confirm the purity of your this compound standard to rule out any contaminants that might interfere with the analysis.
-
Logical Diagram: Troubleshooting Ion Suppression
Caption: A systematic workflow for troubleshooting ion suppression issues.
Issue 2: My results are inconsistent and not reproducible.
Poor reproducibility is often a symptom of uncompensated matrix effects or variability in the experimental protocol.
Troubleshooting Steps:
-
Ensure Consistent IS Spiking: The internal standard (this compound) must be added as early as possible in the sample preparation workflow and at a consistent concentration across all samples, calibrators, and quality controls (QCs).
-
Evaluate Extraction Recovery: Perform recovery experiments to ensure your sample preparation method is efficient and consistent. A low or highly variable recovery can contribute to poor reproducibility.
-
Matrix-Match Calibrators: If possible, prepare your calibration standards in a blank matrix that is representative of your samples (e.g., a "placebo" syrup or an estragole-free herbal extract). This helps to ensure that the calibrators experience similar matrix effects as the unknown samples.
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Check for Carryover: Inject a blank solvent sample after a high-concentration sample to ensure there is no carryover of estragole or matrix components on the column or in the injector, which could affect the subsequent analysis.
Quantitative Data Summary
Table 1: Illustrative Matrix Factor (MF) Calculation for Estragole
This table demonstrates how to calculate the matrix factor and shows the benefit of using an IS-normalized approach. The data is for illustrative purposes.
| Sample ID | Analyte Response (Neat Solvent) (A) | Analyte Response (Post-Spiked Matrix) (B) | IS Response (Neat Solvent) (C) | IS Response (Post-Spiked Matrix) (D) | Matrix Factor (MF) [B/A] | IS-Normalized MF [(B/D) / (A/C)] | Interpretation |
| Matrix Lot 1 | 1,250,000 | 850,000 | 1,550,000 | 1,060,000 | 0.68 | 0.99 | Severe Suppression (Corrected by IS) |
| Matrix Lot 2 | 1,250,000 | 1,410,000 | 1,550,000 | 1,745,000 | 1.13 | 1.00 | Minor Enhancement (Corrected by IS) |
| Matrix Lot 3 | 1,250,000 | 1,195,000 | 1,550,000 | 1,480,000 | 0.96 | 0.99 | Minimal Effect |
Experimental Protocols
Protocol 1: Sample Preparation of Herbal Tea for Estragole Analysis
This protocol describes a Liquid-Liquid Extraction (LLE) method suitable for cleaning up herbal tea infusions prior to LC-MS/MS analysis.
-
Prepare Tea Infusion: Add 200 mL of boiling water to one tea bag (or 2 g of loose-leaf product) in a covered beaker. Allow to steep for 10 minutes. Let the infusion cool to room temperature.
-
Sample Aliquot: Take a 1.0 mL aliquot of the cooled tea infusion and place it into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., 1 µg/mL in methanol) to the tube. Vortex for 10 seconds.
-
Liquid-Liquid Extraction:
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Evaporation: Carefully transfer the upper organic layer (MTBE) to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the mobile phase starting condition (e.g., 50:50 methanol:water). Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
Workflow Diagram: Sample Preparation and Analysis
Caption: Workflow for estragole extraction from herbal tea samples.
Protocol 2: Representative LC-MS/MS Parameters
These are typical starting parameters for the quantification of estragole and this compound. Method optimization is required.
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 50% B, ramp to 95% B over 3 min, hold for 1 min, return to 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp | 150°C |
| Desolvation Temp | 450°C |
| MRM Transitions | |
| Estragole | Precursor Ion (Q1): 149.1 m/z, Product Ion (Q3): 121.1 m/z (Quantifier) |
| Precursor Ion (Q1): 149.1 m/z, Product Ion (Q3): 91.1 m/z (Qualifier) | |
| This compound | Precursor Ion (Q1): 153.1 m/z, Product Ion (Q3): 125.1 m/z (Quantifier) |
References
Optimizing collision energy for Estragole-d4 in tandem mass spectrometry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing collision energy for the analysis of Estragole-d4 using tandem mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of collision energy for this compound.
Issue 1: Low or No Signal Intensity for the this compound Precursor Ion
-
Question: I am infusing my this compound standard, but I see a very weak or no signal for the expected precursor ion. What should I do?
-
Answer: Low precursor ion signal can be caused by several factors. Follow these steps to troubleshoot:
-
Verify Standard Concentration: Ensure your this compound standard solution is at an appropriate concentration for direct infusion (e.g., 100-1000 ng/mL).
-
Check Ionization Source Parameters: Optimize the ion source settings, including spray voltage, source temperature, and gas flows, to achieve a stable and robust signal for the precursor ion.
-
Confirm Precursor m/z: The molecular weight of Estragole is approximately 148.2 g/mol . For this compound, the expected protonated precursor ion [M+H]⁺ would be around m/z 153.2. Confirm you are monitoring the correct m/z.
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Solvent Composition: Ensure the solvent used for your standard is compatible with your ionization mode (e.g., methanol/water with a small amount of formic acid for positive ESI).
-
Issue 2: No Significant Product Ions Observed During Fragmentation
-
Question: I have a stable precursor ion signal, but when I apply collision energy, I don't see any significant product ions. What could be the problem?
-
Answer: This issue often points to insufficient collision energy or an incorrect precursor ion selection.
-
Increase Collision Energy Range: The initial collision energy you are applying may be too low to induce fragmentation. Widen the range of your collision energy ramp experiment (e.g., from 5 eV up to 50 eV).
-
Check Precursor Ion Isolation: Ensure that the isolation window in the first quadrupole (Q1) is set correctly to transmit only the precursor ion of this compound (m/z 153.2).
-
Consider Different Adducts: While [M+H]⁺ is common, other adducts like [M+Na]⁺ or [M+NH₄]⁺ could be forming. Perform a full scan of your standard to identify the most abundant precursor ion and target that for fragmentation.
-
Issue 3: Multiple Product Ions with Similar Intensities
-
Question: My collision energy ramp experiment shows several product ions, and it's difficult to determine which one to use for quantification. How do I choose the best one?
-
Answer: When multiple product ions are present, the choice of which one to use for your multiple reaction monitoring (MRM) assay depends on a few key factors:
-
Intensity: Generally, the most intense product ion will provide the best sensitivity.[1]
-
Specificity: Choose a product ion that is unique to your analyte and less likely to have interferences from the matrix. A higher mass-to-charge ratio for the product ion is often preferable as it can be more specific.
-
Stability: The chosen transition should be robust and reproducible across multiple injections.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The molecular formula for Estragole is C₁₀H₁₂O, with a monoisotopic mass of 148.0888 Da. For this compound, assuming the four deuterium atoms replace four hydrogen atoms, the monoisotopic mass will be approximately 152.1139 Da.
-
Precursor Ion: In positive electrospray ionization (ESI+), the most common precursor ion is the protonated molecule, [M+H]⁺. Therefore, you should target m/z 153.1212 as your precursor ion.
-
Product Ions: Based on the known fragmentation of estragole, potential product ions are formed through the loss of neutral fragments. Common neutral losses for similar structures involve the methoxy group and the allyl side chain. Likely product ions to monitor for this compound would be:
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Loss of a methyl group (-CH₃): m/z 138.1
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Loss of the methoxy group (-OCH₃): m/z 122.1
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Cleavage of the allyl group: Various fragments possible.
-
It is crucial to perform a product ion scan on your specific instrument to confirm the most abundant and specific product ions.
Q2: How do I perform a collision energy optimization experiment?
A2: A collision energy optimization experiment is typically performed by direct infusion of a standard solution of your analyte into the mass spectrometer. The goal is to find the collision energy that produces the highest signal intensity for a specific precursor-to-product ion transition.[2] A detailed protocol is provided below.
Q3: Why is optimizing collision energy important?
A3: Optimizing the collision energy is a critical step in tandem mass spectrometry method development.[2][3] The collision energy directly impacts the efficiency of fragmentation of the precursor ion into product ions. An optimal collision energy maximizes the signal intensity of the desired product ion, which in turn leads to improved sensitivity and lower limits of detection for your analytical method.[3]
Experimental Protocols
Protocol: Collision Energy Optimization for this compound
This protocol outlines the steps to determine the optimal collision energy for a specific MRM transition of this compound using a triple quadrupole mass spectrometer.
-
Sample Preparation: Prepare a standard solution of this compound at a concentration of approximately 500 ng/mL in a suitable solvent, such as 50:50 methanol:water with 0.1% formic acid.
-
Infusion and Initial Setup:
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
-
Optimize the ion source parameters (e.g., spray voltage, source temperature, gas flows) to obtain a stable and strong signal for the this compound precursor ion (m/z 153.1).
-
-
Product Ion Scan:
-
Perform a product ion scan for the precursor m/z 153.1 at a moderate collision energy (e.g., 20 eV) to identify the most abundant and relevant product ions.
-
-
Collision Energy Ramp Experiment:
-
Set up a Multiple Reaction Monitoring (MRM) experiment.
-
Select the precursor ion (Q1) as m/z 153.1 and one of the major product ions identified in the previous step (e.g., m/z 138.1) as the product ion (Q3).
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Create a series of experiments where the collision energy is ramped over a range of values (e.g., from 5 eV to 40 eV in 2 eV increments).
-
Acquire data for each collision energy value, allowing the signal to stabilize at each step.
-
-
Data Analysis:
-
Plot the intensity of the product ion as a function of the collision energy.
-
The optimal collision energy is the value that produces the maximum product ion intensity.
-
-
Verification:
-
Set the collision energy to the determined optimum value.
-
Acquire data in MRM mode to confirm a stable and high-intensity signal for your chosen transition.
-
Data Presentation
The following table represents hypothetical data from a collision energy optimization experiment for the this compound transition m/z 153.1 → 138.1.
| Collision Energy (eV) | Product Ion Intensity (counts) |
| 5 | 15,000 |
| 7 | 35,000 |
| 9 | 70,000 |
| 11 | 120,000 |
| 13 | 180,000 |
| 15 | 250,000 |
| 17 | 290,000 |
| 19 | 260,000 |
| 21 | 210,000 |
| 23 | 160,000 |
| 25 | 110,000 |
| 27 | 75,000 |
| 29 | 45,000 |
| 31 | 25,000 |
| 33 | 15,000 |
| 35 | 10,000 |
In this example, the optimal collision energy is determined to be 17 eV.
Visualizations
References
How to address poor peak shape in Estragole-d4 chromatography.
Welcome to the technical support center for Estragole-d4 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding poor peak shape in the gas chromatography (GC) of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape problems encountered in the GC analysis of this compound?
A1: The most common peak shape issues are peak tailing, peak fronting, and split peaks. An ideal chromatographic peak should be symmetrical and Gaussian. Asymmetrical peaks can lead to inaccurate integration and quantification, as well as reduced resolution between closely eluting compounds.[1][2]
Q2: My this compound peak is tailing. What are the likely causes?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. For a polar aromatic compound like Estragole, this can be due to:
-
Chemical (Active Site) Interactions: this compound, being a slightly polar compound, can interact with active sites (exposed silanol groups) in the GC system. These sites are commonly found on the inlet liner, glass wool packing, or the front of the analytical column. This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.[1]
-
Physical (Flow Path) Issues: Disruptions in the carrier gas flow path can also cause tailing. This includes improper column installation, a poorly cut column, or dead volumes in the system.[1]
Q3: How can I determine if the peak tailing is a chemical or a physical problem?
A3: A good diagnostic approach is to examine the entire chromatogram:
-
If all peaks are tailing: This usually points to a physical issue in the flow path.[3]
-
If only the this compound peak (and other polar or active compounds) are tailing: This is more indicative of a chemical interaction or adsorption problem.
Q4: My this compound peak is fronting. What does this indicate?
A4: Peak fronting, where the front half of the peak is broader, is often a sign of column overload. This can happen if the concentration of this compound in the sample is too high or if too large a volume is injected. It can also be caused by poor sample solubility in the stationary phase.
Q5: I am observing split peaks for this compound. What could be the cause?
A5: Split peaks can arise from several issues related to sample introduction and focusing:
-
Improper Injection Technique: A fast injection into a liner without packing material can cause the sample to bounce, leading to a split peak.
-
Solvent Mismatch: A mismatch in polarity between the sample solvent and the GC column's stationary phase can lead to poor sample focusing and peak splitting.
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high, it can prevent proper focusing of the analyte at the head of the column.
Q6: Does the deuterium labeling in this compound affect its peak shape?
A6: While deuterium labeling primarily causes a slight shift in retention time (deuterated compounds often elute slightly earlier than their non-deuterated analogs), it is not a direct cause of poor peak shape. However, this retention time shift can lead to differential matrix effects if the deuterated standard does not perfectly co-elute with the native analyte in a complex matrix, which can indirectly impact quantification accuracy. The underlying causes of poor peak shape for this compound are the same as for estragole and other aromatic compounds.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.
Step 1: Diagnose the Cause (Chemical vs. Physical)
-
Action: Inject a non-polar, inert compound like a hydrocarbon (e.g., hexane or methane).
-
Interpretation:
-
If the hydrocarbon peak also tails, the issue is likely physical . Proceed to Troubleshooting Physical Issues .
-
If the hydrocarbon peak is symmetrical, but the this compound peak tails, the issue is likely chemical . Proceed to Troubleshooting Chemical Issues .
-
Troubleshooting Physical Issues
graph Troubleshooting_Physical_Issues { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.5,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Start [label="Start:\nAll Peaks Tailing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Column_Installation [label="Check Column\nInstallation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Column_Cut [label="Inspect Column Cut", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Leaks [label="Perform Leak Check", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Not_Resolved [label="Issue Persists:\nConsider Column\nContamination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Check_Column_Installation [label="Physical Issue Suspected"]; Check_Column_Installation -> Check_Column_Cut [label="Installation OK"]; Check_Column_Cut -> Check_Leaks [label="Cut is Clean & Square"]; Check_Leaks -> End_Resolved [label="No Leaks Found"];
Check_Column_Installation -> End_Not_Resolved [label="Improper Installation\n(Re-install)"]; Check_Column_Cut -> End_Not_Resolved [label="Poor Cut\n(Re-cut column)"]; Check_Leaks -> End_Not_Resolved [label="Leak Detected\n(Fix leak)"]; }
Troubleshooting Chemical Issues
graph Troubleshooting_Chemical_Issues { graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.5,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Start [label="Start:\nPolar Peaks Tailing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inlet_Maintenance [label="Perform Inlet\nMaintenance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Trim_Column [label="Trim Front of\nColumn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_Inert_Column [label="Consider More\nInert Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Not_Resolved [label="Issue Persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Inlet_Maintenance [label="Chemical Issue Suspected"]; Inlet_Maintenance -> Trim_Column [label="Tailing Persists"]; Trim_Column -> Use_Inert_Column [label="Tailing Persists"]; Inlet_Maintenance -> End_Resolved [label="Tailing Resolved"]; Trim_Column -> End_Resolved [label="Tailing Resolved"]; Use_Inert_Column -> End_Resolved [label="Tailing Resolved"]; Use_Inert_Column -> End_Not_Resolved [label="Contact Support"]; }
Guide 2: Addressing Peak Fronting
Peak fronting is most often due to column overload.
Start [label="Start:\nPeak Fronting\nObserved", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dilute_Sample [label="Dilute Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduce_Injection_Volume [label="Reduce Injection\nVolume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Split_Ratio [label="Increase Split Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Dilute_Sample; Dilute_Sample -> Reduce_Injection_Volume [label="Fronting Persists"]; Reduce_Injection_Volume -> Increase_Split_Ratio [label="Fronting Persists"]; Dilute_Sample -> End_Resolved [label="Fronting Resolved"]; Reduce_Injection_Volume -> End_Resolved [label="Fronting Resolved"]; Increase_Split_Ratio -> End_Resolved [label="Fronting Resolved"]; }
Guide 3: Addressing Split Peaks
Split peaks often point to issues with sample introduction or focusing.
Start [label="Start:\nSplit Peak\nObserved", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Liner [label="Check Inlet Liner\n(Use wool packing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Injection_Speed [label="Reduce Injection\nSpeed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Solvent [label="Check Solvent/\nPhase Polarity Match", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Oven_Temp [label="Lower Initial\nOven Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End_Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Liner; Check_Liner -> Check_Injection_Speed [label="Splitting Persists"]; Check_Injection_Speed -> Check_Solvent [label="Splitting Persists"]; Check_Solvent -> Check_Oven_Temp [label="Splitting Persists"]; Check_Liner -> End_Resolved [label="Splitting Resolved"]; Check_Injection_Speed -> End_Resolved [label="Splitting Resolved"]; Check_Solvent -> End_Resolved [label="Splitting Resolved"]; Check_Oven_Temp -> End_Resolved [label="Splitting Resolved"]; }
Data Presentation
The following tables provide a starting point for GC method parameters for estragole analysis. These may need to be optimized for your specific instrument and application.
Table 1: Recommended GC Columns for Estragole Analysis
| Stationary Phase | Polarity | Recommended Use |
| 100% Dimethylpolysiloxane (e.g., DB-1, HP-1) | Non-polar | Good for separation based on boiling point. |
| 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms) | Low-polarity | A versatile column for a wide range of aromatic compounds. |
| Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | Polar | Recommended for separating compounds with differences in polarity. |
Table 2: Example GC-FID/MS Parameters for Estragole Analysis
| Parameter | Setting |
| Inlet | |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Liner | Deactivated, with glass wool |
| Column | |
| Column Type | e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Oven | |
| Initial Temperature | 60 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min |
| Final Temperature | 240 °C (hold for 5 min) |
| Detector (FID) | |
| Temperature | 280 °C |
| Detector (MS) | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
Regular inlet maintenance is crucial for preventing poor peak shape.
Materials:
-
New septum
-
New O-ring (if applicable)
-
New, deactivated inlet liner
-
Liner removal tool
-
Forceps
-
Lint-free gloves
-
Solvents for cleaning (e.g., methanol, acetone, dichloromethane)
Procedure:
-
Cool Down: Set the inlet and oven temperatures to a safe handling temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument.
-
Disassemble Inlet: Once cool, remove the septum nut and old septum.
-
Remove Liner: Use the liner removal tool to carefully extract the old inlet liner.
-
Clean Inlet: If necessary, clean the inside of the inlet with a suitable solvent on a lint-free swab.
-
Install New Liner and O-ring: Wearing lint-free gloves, place the new O-ring (if used) on the new liner and insert it into the inlet.
-
Install New Septum: Place the new septum on top of the inlet and secure it with the septum nut. Do not overtighten.
-
Re-establish Flow and Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and column fitting.
-
Heat and Condition: Gradually heat the inlet to the operating temperature.
Protocol 2: GC Column Conditioning
Properly conditioning a new column or a column that has been stored is essential for achieving a stable baseline and good peak shape.
Procedure:
-
Install Column in Inlet: Install the column into the GC inlet, but do not connect it to the detector.
-
Purge with Carrier Gas: Set the carrier gas flow rate to the value that will be used in your method and purge the column for 15-30 minutes at ambient temperature. This removes any oxygen from the column.
-
Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Program a temperature ramp of 10°C/min up to a final temperature that is 20°C above the maximum temperature you will use in your analytical method, but at least 20°C below the column's maximum operating temperature.
-
-
Hold at Final Temperature: Hold the final temperature for 1-2 hours, or until the baseline is stable when connected to the detector. For new columns, an overnight conditioning may be beneficial.
-
Cool Down and Connect to Detector: After conditioning, cool the oven down. Trim a small piece from the detector end of the column and connect it to the detector.
-
Final Check: Heat the oven to your method's initial temperature and run a blank to ensure a stable baseline.
Protocol 3: System Suitability Test
A system suitability test should be performed regularly to ensure the GC system is performing correctly.
Procedure:
-
Prepare a System Suitability Solution: This solution should contain:
-
This compound: At a concentration in the middle of your calibration range.
-
A Non-polar Hydrocarbon: (e.g., a C10-C16 n-alkane) to check for physical flow path issues.
-
A More Polar Compound (optional): (e.g., a phenol or alcohol) to assess system activity.
-
-
Inject the Solution: Analyze the system suitability solution using your established GC method.
-
Evaluate the Chromatogram:
-
Peak Shape: The tailing factor for all peaks should be less than 1.5.
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Resolution: Ensure baseline resolution between all components.
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Reproducibility: Inject the solution multiple times (e.g., n=5) and check the relative standard deviation (%RSD) of the peak areas and retention times. The %RSD should typically be less than 2% for peak areas and less than 0.5% for retention times.
-
References
Technical Support Center: Preventing Deuterium Back-Exchange in the GC-MS Inlet
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium in a Gas Chromatography-Mass Spectrometry (GC-MS) inlet. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange in the context of a GC-MS inlet?
A1: Deuterium back-exchange is an undesirable chemical reaction that can occur in the heated GC inlet, where a deuterium atom on an analyte is replaced by a hydrogen atom. This phenomenon leads to a decrease in the isotopic purity of the deuterated compound and can significantly impact the accuracy of quantitative analyses that rely on deuterated internal standards.
Q2: What are the primary causes of deuterium back-exchange in the GC inlet?
A2: The primary cause of deuterium back-exchange in the GC inlet is the presence of "active sites" on the surfaces of the inlet liner and other components. These active sites are most commonly free silanol (Si-OH) groups on the glass surface of the liner.[1][2] At the high temperatures of the GC inlet, these silanol groups can act as proton donors, facilitating the exchange of hydrogen for deuterium on the analyte molecules. The presence of trace amounts of moisture (water) in the sample or carrier gas can exacerbate this issue by providing a ready source of protons.
Q3: What are "deactivated" or "inert" inlet liners, and why are they important?
A3: Deactivated or inert inlet liners have been chemically treated to cap the active silanol groups on the glass surface.[1][2] This process, typically a form of silylation, makes the surface less reactive and minimizes unwanted interactions with analytes.[3] Using a properly deactivated liner is critical for preventing deuterium back-exchange, as it reduces the number of available proton donors in the inlet. Various types of deactivations are available, and their effectiveness can depend on the specific analytes being analyzed (e.g., acidic or basic compounds).
Q4: How can I tell if back-exchange is occurring in my analysis?
A4: Signs of back-exchange include a decrease in the abundance of the deuterated ion in your mass spectrum, with a corresponding increase in the abundance of the ion with one less mass unit (M-1, M-2, etc., depending on the number of exchangeable deuterons). This can lead to inaccurate quantification, poor reproducibility, and tailing peaks for active compounds.
Troubleshooting Guide: Deuterium Loss in the GC-MS Inlet
If you suspect deuterium back-exchange is compromising your results, follow this step-by-step troubleshooting guide.
Diagram: Troubleshooting Workflow for Deuterium Back-Exchange
References
Impact of solvent choice on the stability of Estragole-d4 solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of solvent choice on the stability of Estragole-d4 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by the choice of solvent, storage temperature, exposure to light, and the presence of oxidizing agents. Solvents can affect stability through their polarity, proticity (ability to donate protons), and potential to participate in degradation reactions. The deuterium labeling in this compound can also introduce a "solvent isotope effect," potentially altering reaction rates compared to its non-deuterated counterpart.
Q2: Which solvents are recommended for preparing and storing this compound solutions?
A2: For short-term storage and analytical purposes, aprotic solvents of moderate to low polarity are generally preferred. Acetonitrile and high-purity methanol are commonly used for chromatographic applications. For long-term storage, it is advisable to store this compound as a neat material at the recommended temperature, protected from light and moisture. If a stock solution is required, preparing it in a high-quality aprotic solvent and storing it at -20°C or -80°C is recommended.
Q3: What are the expected degradation pathways for this compound?
A3: The degradation pathways for this compound are expected to be similar to those of estragole. The primary routes of degradation include:
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Hydroxylation: Addition of a hydroxyl group to the allyl side chain.
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O-demethylation: Removal of the methyl group from the methoxy ether.
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Epoxidation: Formation of an epoxide ring on the double bond of the allyl group.[1]
These degradation pathways can be influenced by the solvent environment. For instance, protic solvents might facilitate reactions involving proton transfer.
Q4: How does the deuterium labeling in this compound affect its stability compared to Estragole?
A4: The presence of deuterium can lead to a kinetic isotope effect, which may alter the rate of degradation reactions. In many cases, the C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions involving the cleavage of this bond. However, the overall effect on stability can be complex and depends on the specific degradation mechanism.
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram when analyzing my this compound standard.
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Possible Cause 1: Degradation of this compound.
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Solution: Review your solvent choice and storage conditions. If using a protic solvent, consider switching to an aprotic alternative. Ensure the solution is stored at a low temperature and protected from light. Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the unexpected peaks correspond to these products.
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-
Possible Cause 2: Solvent Impurities.
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Solution: Use high-purity, HPLC or GC-grade solvents. Run a solvent blank to check for interfering peaks.
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-
Possible Cause 3: Contamination from labware.
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Solution: Ensure all glassware and vials are thoroughly cleaned and dried before use.
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Problem: The concentration of my this compound stock solution appears to be decreasing over time.
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Possible Cause 1: Adsorption to container surfaces.
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Solution: Use silanized glass vials or polypropylene tubes to minimize adsorption.
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-
Possible Cause 2: Evaporation of solvent.
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Solution: Ensure vials are tightly sealed. Use vials with PTFE-lined caps. For long-term storage, consider storing at lower temperatures to reduce solvent vapor pressure.
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-
Possible Cause 3: Chemical degradation.
-
Solution: Refer to the solutions for degradation under the first problem. It is crucial to establish the stability of this compound in your chosen solvent by performing a time-course stability study.
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Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in various solvents from public literature, the following table presents a hypothetical stability profile for illustrative purposes. Researchers should perform their own stability studies to determine the actual stability in their specific solvent and storage conditions.
| Solvent | Polarity Index | Solvent Type | Hypothetical Stability of this compound (t½ at 25°C) | Potential Degradation Products |
| Acetonitrile | 5.8 | Aprotic Polar | > 6 months | Minimal |
| Methanol | 5.1 | Protic Polar | ~1-2 months | Hydroxylated and O-demethylated products |
| Dichloromethane | 3.1 | Aprotic | > 6 months | Minimal |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic Polar | ~3-4 months | Oxidation products |
| Water (pH 7) | 10.2 | Protic Polar | < 1 month | Hydrolysis and oxidation products |
Note: This table is for illustrative purposes only. Actual stability will depend on experimental conditions.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its potential degradation products.[2][3][4][5]
1. Instrumentation and Columns:
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HPLC system with a UV detector (photodiode array detector recommended for peak purity analysis).
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution is recommended to separate both polar and non-polar compounds. A typical gradient could be:
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0-2 min: 95% A, 5% B
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2-15 min: Linear gradient to 5% A, 95% B
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15-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
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22-25 min: Re-equilibration
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3. Sample Preparation:
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Prepare a stock solution of this compound in the solvent to be tested at a concentration of approximately 1 mg/mL.
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Dilute the stock solution with the initial mobile phase composition to a working concentration of ~50 µg/mL.
4. Forced Degradation Study:
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To generate potential degradation products, subject the this compound solution to stress conditions:
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Acidic: 0.1 M HCl at 60°C for 24 hours.
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Basic: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative: 3% H₂O₂ at room temperature for 24 hours.
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Thermal: 80°C for 48 hours (solid and in solution).
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Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
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Analyze the stressed samples by the developed HPLC method to ensure the separation of degradation products from the parent peak.
GC-MS Method for Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile degradation products.
1. Instrumentation:
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GC system coupled to a Mass Spectrometer.
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Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. GC Conditions:
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Injector Temperature: 250°C.
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Oven Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp: 10°C/min to 280°C.
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Hold at 280°C for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
3. MS Conditions:
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Ion Source Temperature: 230°C.
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Electron Ionization (EI): 70 eV.
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Scan Range: m/z 40-400.
4. Sample Preparation:
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The same solutions from the forced degradation study can be analyzed. Depending on the solvent, a solvent exchange to a more volatile solvent compatible with GC may be necessary.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
Dealing with isobaric interferences in Estragole-d4 analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Estragole-d4 as an internal standard in quantitative bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of estragole, where four hydrogen atoms have been replaced by deuterium atoms. It is used as an internal standard in quantitative mass spectrometry-based assays (LC-MS/MS or GC-MS) for the determination of estragole in various biological matrices. Because its chemical and physical properties are nearly identical to estragole, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.
Q2: What are the potential sources of isobaric interference in this compound analysis?
A2: Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as this compound, which can lead to inaccurate quantification. Potential sources include:
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Metabolites of Estragole: Estragole undergoes metabolism in the body, forming various metabolites. Some of these metabolites, particularly after conjugation (e.g., glucuronidation or sulfation), could have a mass that is isobaric with this compound. For example, a hydroxylated metabolite of estragole conjugated with a small molecule could potentially interfere.
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Co-eluting Matrix Components: Biological samples are complex mixtures. Endogenous or exogenous compounds from the matrix that co-elute with this compound and have a fragment ion with the same m/z can cause interference.
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Isotopologues of Other Compounds: Natural isotopes of other co-eluting compounds could potentially contribute to the signal at the m/z of this compound.
Q3: How can I confirm the presence of an isobaric interference?
A3: The presence of an isobaric interference can be investigated through several methods:
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Chromatographic Peak Shape: Examine the chromatogram of this compound. A distorted or broad peak, or the presence of a shoulder on the peak, may indicate a co-eluting interference.
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Multiple Reaction Monitoring (MRM) Ratios: Monitor at least two different MRM transitions for this compound. If the ratio of the peak areas of these two transitions is inconsistent across different samples (e.g., calibration standards vs. unknown samples), it is a strong indication of an interference in one of the transitions.
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High-Resolution Mass Spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different exact masses, providing a definitive way to identify isobaric interferences.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification of Estragole
Symptom: Your calibration curve for estragole is linear, but you observe high variability and inaccuracy in your quality control (QC) and unknown samples when using this compound as an internal standard.
Potential Cause: An isobaric interference is affecting the signal of this compound, leading to an incorrect internal standard response and consequently, inaccurate calculation of the estragole concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Detailed Steps:
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Review Chromatograms: Carefully examine the chromatographic peaks for both estragole and this compound. Look for any signs of peak distortion, splitting, or shoulders that might indicate the presence of a co-eluting interference.
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Evaluate MRM Ratios: If you are monitoring multiple MRM transitions for this compound, calculate the ratio of the peak areas for these transitions in your standards and compare them to the ratios in your QC and unknown samples. A significant deviation in the ratio is a strong indicator of interference in one of the transitions.
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Optimize Chromatography: If co-elution is suspected, modify your chromatographic method to improve the separation between this compound and the interfering compound. This can be achieved by:
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Adjusting the mobile phase gradient.
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Changing the column chemistry (e.g., from a C18 to a phenyl-hexyl column).
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Modifying the mobile phase pH (if using LC-MS).
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Select Alternative MRM Transitions: If chromatographic separation is not feasible, select a different, more specific MRM transition for this compound that is not subject to interference. This requires knowledge of the fragmentation patterns of both this compound and the potential interfering compound.
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Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a definitive answer by resolving the isobaric interference based on the exact mass difference between this compound and the interfering species.
Issue 2: High Background Signal at the m/z of this compound
Symptom: You observe a high background signal or "noise" in the chromatogram for the this compound MRM transition, even in blank samples.
Potential Cause: This could be due to chemical noise from the solvent system, contamination in the LC-MS system, or the presence of a persistent, low-level isobaric interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
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Analyze Solvent Blanks: Inject a series of solvent blanks to determine if the background signal is originating from the LC-MS system or the reagents.
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System Cleaning: If the signal is present in the solvent blanks, it indicates contamination in the LC system or the mass spectrometer. Perform a thorough cleaning of the injector, column, and ion source.
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Check Reagents: If the signal is absent in the solvent blanks, the contamination may be coming from your sample preparation reagents. Prepare fresh reagents and re-analyze.
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Optimize MS Source Parameters: Adjusting the ion source parameters, such as the gas flows and temperatures, can sometimes help to reduce chemical noise.
Experimental Protocols
Recommended LC-MS/MS Method for Estragole Analysis
This protocol provides a starting point for the development of a robust LC-MS/MS method for the quantification of estragole using this compound as an internal standard. Optimization will be required for your specific matrix and instrumentation.
1. Sample Preparation (Plasma)
-
Protein Precipitation:
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To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
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Add 300 µL of ice-cold acetonitrile.
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Vortex for 1 minute.
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Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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2. Chromatographic Conditions
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient:
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0-0.5 min: 20% B
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0.5-3.0 min: 20-95% B
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3.0-4.0 min: 95% B
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4.0-4.1 min: 95-20% B
-
4.1-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Estragole | 149.1 | 117.1 | 15 |
| Estragole | 149.1 | 91.1 | 25 |
| This compound | 153.1 | 121.1 | 15 |
| This compound | 153.1 | 91.1 | 25 |
Note: The exact m/z values and collision energies should be optimized for your specific instrument.
Data Presentation
Table 1: Potential Isobaric Interferences for this compound
| Potential Interferent | Nominal Mass | Rationale for Interference |
| Estragole Metabolite (e.g., hydroxylated and conjugated) | Variable | Metabolic processes can add functional groups that result in a mass isobaric with this compound. |
| Co-eluting matrix component | Variable | Compounds from the biological matrix with the same nominal mass and similar fragmentation. |
| Anethole and its metabolites | 148 | An isomer of estragole, often found in the same natural products. While not directly isobaric with this compound, its high concentration and similar structure could lead to in-source fragments that interfere. |
Table 2: Example MRM Transition Ratios for Interference Checking
| Sample Type | MRM 1 (153.1 > 121.1) Peak Area | MRM 2 (153.1 > 91.1) Peak Area | Ratio (MRM 1 / MRM 2) |
| Calibration Standard 1 | 10000 | 5000 | 2.0 |
| Calibration Standard 5 | 100000 | 50000 | 2.0 |
| QC Low | 12000 | 5900 | 2.03 |
| Unknown Sample 1 | 50000 | 15000 | 3.33 (Interference Suspected) |
| Unknown Sample 2 | 80000 | 40500 | 1.98 |
Improving the signal-to-noise ratio for Estragole-d4 in complex matrices.
Welcome to the technical support center for the analysis of Estragole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for improving the signal-to-noise ratio of this compound when used as an internal standard in complex matrices.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal low or non-existent?
A low or absent signal for this compound can be attributed to several factors, including inefficient extraction from the sample matrix, degradation of the standard, ion suppression in the mass spectrometer source, or incorrect instrument parameters. It is also crucial to verify the concentration and purity of your standard solution.
Q2: What are "matrix effects" and how do they impact this compound analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix. This can result in either a decrease in signal (ion suppression) or an increase in signal (ion enhancement). For this compound, matrix components in complex samples like herbal extracts or biological fluids can suppress its ionization, leading to a poor signal-to-noise ratio and inaccurate quantification of the target analyte (estragole).
Q3: Can the position of the deuterium labels on this compound affect my results?
Yes, the stability of the deuterium labels is critical. If deuterium atoms are in positions prone to exchange with hydrogen atoms from the solvent or matrix (H/D exchange), the concentration of the correctly labeled this compound will decrease, leading to a weaker signal and inaccurate results. It is preferable to use standards where deuterium atoms are on stable positions, such as aromatic rings or carbon atoms not adjacent to heteroatoms.
Q4: My this compound peak is showing up at a slightly different retention time than native estragole. Is this normal?
This is a known phenomenon called the "deuterium isotope effect." The slight mass difference between deuterium and hydrogen can cause minor changes in the physicochemical properties of the molecule, sometimes leading to a small shift in chromatographic retention time. While often negligible, this can be problematic if the this compound peak shifts into a region of the chromatogram with different matrix effects than the native estragole peak.
Q5: How can I confirm that matrix effects are the cause of my low signal-to-noise ratio?
A post-extraction spike experiment is a reliable way to diagnose matrix effects. This involves comparing the signal response of this compound spiked into a clean solvent with the response of the same amount of this compound spiked into a blank matrix extract (after the extraction process). A significantly lower signal in the matrix extract indicates ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in complex matrices.
Issue 1: Low Signal-to-Noise (S/N) Ratio for this compound
| Potential Cause | Recommended Solution |
| Matrix Effects (Ion Suppression) | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation technique like Solid Phase Extraction (SPE) to remove interfering matrix components. 2. Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their suppressive effects. 3. Optimize Chromatography: Modify the LC or GC method to better separate this compound from co-eluting matrix interferences. |
| Inefficient Extraction | 1. Optimize Extraction Solvent: Test different solvents or solvent mixtures to improve the extraction efficiency of estragole from your specific matrix. 2. Change Extraction Technique: For herbal matrices, methods like simultaneous distillation–extraction (SDE) or headspace solid-phase microextraction (HS-SPME) can be effective.[1][2] |
| Suboptimal MS Parameters | 1. Tune the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated according to the manufacturer's recommendations. 2. Optimize Ion Source Parameters: Adjust settings like temperature, gas flows, and voltages to maximize the ionization efficiency for this compound. |
| Degradation of Standard | 1. Prepare Fresh Solutions: Prepare a new stock and working solutions of this compound from a reliable source. 2. Check Storage Conditions: Ensure the standard is stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation. |
Issue 2: Poor Reproducibility of the Estragole/Estragole-d4 Area Ratio
| Potential Cause | Recommended Solution |
| Differential Matrix Effects | 1. Adjust Chromatography for Co-elution: The deuterium isotope effect can cause slight separation of the analyte and internal standard. Modify your chromatographic method to ensure they co-elute as closely as possible. 2. Evaluate Different Deuterated Standards: If available, test this compound with deuterium labels in different positions, as this can influence chromatographic behavior.[3] |
| Inconsistent Sample Preparation | 1. Automate Extraction: If possible, use automated sample preparation systems to minimize variability. 2. Ensure Homogeneity: Make sure the this compound internal standard is thoroughly mixed with the sample before extraction. |
| H/D Exchange | 1. Control pH: Avoid highly acidic or basic conditions during sample preparation if the deuterium labels are on labile positions. 2. Use Aprotic Solvents: When possible, use aprotic solvents for reconstitution and dilution to minimize the source of protons for exchange. |
Experimental Protocols
Protocol 1: Extraction of Estragole from Herbal Tea Matrix using SPE
This protocol is a general guideline and should be optimized for your specific application.
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Sample Preparation:
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Accurately weigh 1 gram of homogenized herbal tea sample into a 50 mL centrifuge tube.
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Add a known amount of this compound working solution.
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Add 10 mL of hot water (80-90°C) and vortex for 1 minute.
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Allow the mixture to steep for 10 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
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Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
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Load the supernatant from step 1 onto the cartridge.
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Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.
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Dry the cartridge under vacuum for 10 minutes.
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Elute the analytes with 5 mL of acetonitrile.
-
-
Final Preparation:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 1 mL of mobile phase or appropriate solvent for GC/LC analysis.
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Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
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Protocol 2: GC-MS Analysis of Estragole and this compound
This protocol provides typical parameters for GC-MS analysis. Optimization is recommended.
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Gas Chromatograph (GC) Conditions:
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Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
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Injector Temperature: 250°C.
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Injection Mode: Splitless (1 µL injection volume).
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Oven Temperature Program:
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Initial temperature: 60°C, hold for 2 minutes.
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Ramp to 180°C at 10°C/min.
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Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230°C.
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Quadrupole Temperature: 150°C.
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Acquisition Mode: Selected Ion Monitoring (SIM).
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Estragole: m/z 148 (quantifier), 117 (qualifier).
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This compound: m/z 152 (quantifier) (assuming a d4 label on the methoxy and adjacent aromatic position, adjust as per your standard).
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Visual Guides
Troubleshooting Workflow for Low S/N
Caption: A logical workflow for troubleshooting a low signal-to-noise ratio for this compound.
Sample Preparation & Analysis Workflow
Caption: General experimental workflow from sample preparation to data analysis.
Illustration of Matrix Effects
Caption: How co-eluting matrix molecules can suppress the signal of both analyte and internal standard.
References
Correcting for isotopic impurities in Estragole-d4 standards.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic impurities in Estragole-d4 standards during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isotopic impurities?
A1: this compound is a deuterated form of Estragole, where four hydrogen atoms have been replaced by deuterium atoms.[1][2] It is commonly used as an internal standard in quantitative mass spectrometry analyses.[1] Isotopic impurities are molecules that deviate from the intended d4 isotopic composition. This includes molecules with fewer than four deuterium atoms (e.g., d3, d2, d1), the unlabeled Estragole (d0), and molecules containing other naturally abundant heavy isotopes like Carbon-13 (¹³C).[3]
Q2: Why is it critical to correct for these isotopic impurities?
A2: In quantitative mass spectrometry, the internal standard is used to accurately quantify the unlabeled analyte (Estragole).[4] Isotopic impurities in the this compound standard can contribute to the signal of the analyte, and the natural isotopic abundance of the analyte can contribute to the signal of the internal standard. This "cross-talk" can lead to significant analytical errors, including inaccurate quantification, non-linear calibration curves, and biased results. Therefore, correcting for these impurities is a critical step for obtaining accurate and reliable data.
Q3: What are the common sources of isotopic impurities in this compound?
A3: Isotopic impurities can originate from several sources:
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Synthesis: The chemical synthesis process to create the deuterated standard may not be 100% efficient, resulting in incomplete deuteration.
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Starting Materials: The raw materials used for synthesis naturally contain a certain abundance of heavier isotopes (e.g., ¹³C).
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Isotope Exchange: Although C-D bonds are generally stable, deuterium atoms can sometimes exchange back to hydrogen (protium) under specific experimental or storage conditions, particularly if the label is in an exchangeable position.
Q4: How can I determine the isotopic purity of my this compound standard?
A4: The isotopic purity of an this compound standard is typically determined using high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments. This technique allows for the separation and accurate measurement of the different isotopic species. The process involves analyzing the standard to obtain the full scan mass spectrum, extracting the ion chromatograms for each isotopic peak, and integrating the peak areas to calculate the relative abundance of each isotopologue. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structural integrity and the positions of the deuterium labels.
Q5: My calibration curve is non-linear. Could isotopic impurities be the cause?
A5: Yes, non-linearity in the calibration curve is a common problem when there are significant cross-signal contributions between the analyte and the internal standard. This occurs when isotopic impurities in the this compound standard contribute to the analyte's signal, or when the natural isotopic distribution of the analyte contributes to the internal standard's signal. This effect is more pronounced at high analyte-to-internal standard concentration ratios. Applying a mathematical correction for this isotopic overlap can often resolve the non-linearity.
Q6: I'm observing unexpected peaks in the mass spectrum of my this compound standard. What should I do?
A6: Unexpected peaks can arise from chemical impurities or isomers that were not removed during synthesis and purification.
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Solution: Use a high-resolution mass spectrometer to get accurate mass measurements of the unexpected peaks, which can help determine their elemental composition and identity. Ensure your chromatographic method (e.g., LC or GC) is robust enough to separate Estragole from potential isomers and other impurities. Always review the Certificate of Analysis (CoA) from your supplier for information on potential impurities.
Q7: What is "cross-talk" between the analyte and the internal standard?
A7: "Cross-talk," also known as isotopic overlap or interference, refers to the situation where the signal measured for the analyte is contaminated by contributions from the internal standard's isotopic cluster, and vice-versa. For example, the M+4 peak of the unlabeled Estragole (due to natural ¹³C isotopes) can interfere with the primary signal of the this compound standard. Conversely, the d0 impurity in the this compound standard will directly contribute to the analyte's signal. This mutual interference biases the measured analyte-to-internal standard ratio, which is the basis for quantification.
Data Presentation
Table 1: Example Isotopic Distribution for a Hypothetical this compound Standard
This table illustrates a typical isotopic purity profile for a deuterated standard as determined by mass spectrometry. The "Relative Abundance" indicates the percentage of each isotopic species present in the standard.
| Isotopologue | Description | Relative Abundance (%) |
| d0 | Unlabeled Estragole | 0.2% |
| d1 | Estragole with 1 Deuterium | 0.5% |
| d2 | Estragole with 2 Deuteriums | 1.1% |
| d3 | Estragole with 3 Deuteriums | 2.5% |
| d4 | Fully Labeled this compound | 95.7% |
Table 2: Example Calculation for Isotopic Overlap Correction
This table demonstrates a simplified calculation to correct the measured signal intensities for cross-talk between the analyte (unlabeled Estragole) and the internal standard (this compound). The correction factors are determined by analyzing the pure analyte and pure internal standard separately.
| Parameter | Description | Value |
| Measured Intensities | ||
| Analyte Channel (A_meas) | Measured intensity at the analyte's m/z | 500,000 |
| IS Channel (IS_meas) | Measured intensity at the internal standard's m/z | 980,000 |
| Correction Factors | ||
| CF1 | Contribution of pure IS to analyte channel (e.g., d0 impurity) | 0.002 |
| CF2 | Contribution of pure analyte to IS channel (e.g., ¹³C isotopes) | 0.015 |
| Corrected Intensities | ||
| Corrected Analyte (A_corr) | A_meas - (IS_meas * CF1) | 498,040 |
| Corrected IS (IS_corr) | IS_meas - (A_meas * CF2) | 972,500 |
| Corrected Ratio | A_corr / IS_corr | 0.5121 |
| Uncorrected Ratio | A_meas / IS_meas | 0.5102 |
Experimental Protocols
Protocol 1: Determination of this compound Isotopic Purity via High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the isotopic distribution and purity of an this compound standard.
Methodology:
-
Sample Preparation: Dissolve the this compound standard in a suitable solvent (e.g., acetonitrile) to a concentration appropriate for MS analysis (e.g., 1 µg/mL).
-
Chromatography: Use a liquid chromatography (LC) system to introduce the sample. While chromatographic separation is not strictly necessary for a pure standard, it ensures that any chemical impurities are separated from the analyte of interest.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) in full scan mode with high resolving power (>60,000) to resolve the different isotopic peaks.
-
Data Acquisition: Acquire the mass spectrum across the expected m/z range for Estragole and its isotopologues.
-
Data Analysis:
-
Generate the mass spectrum for the this compound standard.
-
Extract the ion chromatogram (EIC) for each isotopologue (d0, d1, d2, d3, d4).
-
Integrate the peak area for each EIC.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.
-
Protocol 2: Mathematical Correction for Isotopic Overlap
Objective: To correct quantitative data for the mutual isotopic interference between the analyte (unlabeled Estragole) and the internal standard (this compound).
Methodology:
-
Characterize Standards:
-
Analyze a pure standard of unlabeled Estragole (analyte). Measure the signal intensity at the m/z designated for the analyte (A_light) and at the m/z designated for the this compound internal standard (IS_light). The ratio IS_light / A_light gives the correction factor for the analyte's contribution to the IS channel (CF_A).
-
Analyze a pure standard of the this compound internal standard. Measure the signal intensity at the analyte's m/z (A_heavy) and at the internal standard's m/z (IS_heavy). The ratio A_heavy / IS_heavy gives the correction factor for the IS's contribution to the analyte channel (CF_IS).
-
-
Analyze Samples: For each unknown sample, measure the signal intensities in the analyte channel (A_meas) and the internal standard channel (IS_meas).
-
Apply Correction Equations: Use the following system of linear equations to calculate the true, corrected intensities of the analyte (A_corr) and the internal standard (IS_corr).
-
A_meas = A_corr + (IS_corr * CF_IS)
-
IS_meas = IS_corr + (A_corr * CF_A)
-
-
Solve for Corrected Intensities: Rearrange and solve the equations:
-
A_corr = (A_meas - IS_meas * CF_IS) / (1 - CF_A * CF_IS)
-
IS_corr = (IS_meas - A_meas * CF_A) / (1 - CF_A * CF_IS)
-
-
Calculate Final Concentration: Use the ratio of the corrected intensities (A_corr / IS_corr) to determine the analyte concentration from the calibration curve.
Visualizations
Caption: Workflow for determining the isotopic purity of this compound.
Caption: Logical diagram of isotopic cross-talk and correction.
References
Validation & Comparative
Validation of an Analytical Method for Estragole Using Estragole-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of estragole, with a focus on the validation of a method using Estragole-d4 as an internal standard. The use of a deuterated internal standard in isotope dilution mass spectrometry is presented as a robust and accurate approach compared to methods employing other internal standards or no internal standard at all. This document outlines the experimental protocols and presents supporting data to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Introduction to Estragole Analysis
Estragole (4-allylanisole) is a naturally occurring phenylpropene found in various herbs and spices, including fennel, basil, and tarragon. Due to its potential genotoxic and carcinogenic properties, accurate and reliable quantification of estragole in food, herbal products, and pharmaceutical preparations is crucial for consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like estragole, offering high sensitivity and selectivity.
The use of an internal standard is critical in analytical chemistry to improve the precision and accuracy of quantitative analysis by correcting for variability in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mass spectrometry-based quantification as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results.
Comparison of Analytical Method Performance
This section compares the performance of a GC-MS method for estragole quantification using this compound as an internal standard against methods using a non-isotopically labeled internal standard (p-anisaldehyde) and a method with no internal standard. The data presented is a synthesis from multiple studies to provide a comparative overview.
Data Presentation
Table 1: Comparison of Method Validation Parameters for Estragole Quantification
| Validation Parameter | Method with this compound (Isotope Dilution GC-MS) | Method with p-Anisaldehyde (GC-FID) | Method without Internal Standard (HS-SPME-GC-MS) |
| Linearity (Concentration Range) | Expected to be linear over a wide dynamic range | 0.1–10 mg/mL[1] | 1–500 µg/mL |
| Correlation Coefficient (r²) | Typically > 0.99 | 0.9997[1] | > 0.99 |
| Accuracy (% Recovery) | Close to 100% (Corrects for matrix effects and extraction losses)[2] | Back calculated standards within ±7.3%[1] | 76.0% to 103.7%[3] |
| Precision (%RSD) | Typically < 15% | Within ± 9.0% for QC samples | Coefficient of variation under 14% |
| Limit of Detection (LOD) | Method dependent, generally low ng/mL to pg/mL | 30 µg/mL | 0.054 µg/kg |
| Limit of Quantification (LOQ) | Method dependent, generally low ng/mL to pg/mL | 100 µg/mL | 0.18 µg/kg |
Note: Specific quantitative validation data for a fully validated method using this compound was not available in the searched literature. The presented characteristics for the this compound method are based on the established principles and advantages of isotope dilution mass spectrometry.
A study by the Technical University of Munich directly compared the performance of different internal standards for estragole quantification. It was found that [1″,1″,1″-2H3]estragole (a deuterated form of estragole) and other non-isotopic standards like 4-propylanisole provided linear calibration functions and were suitable for quantification. Notably, 1,2,4-trimethoxybenzene, another non-isotopic internal standard, showed a lower recovery of 77%, while the deuterated and other structurally similar internal standards had recovery rates close to 100%. This highlights the importance of choosing an internal standard that closely mimics the behavior of the analyte.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the validation of an analytical method for estragole using this compound.
Sample Preparation: Hydro-distillation for Herbal Matrices
This protocol is suitable for the extraction of estragole from complex matrices such as herbal teas and plant materials.
-
Sample Homogenization: A representative sample of the herbal material (e.g., 10 g of dried fennel seeds) is accurately weighed and homogenized to a fine powder.
-
Internal Standard Spiking: A known amount of this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution in methanol) is added to the homogenized sample.
-
Hydro-distillation: The spiked sample is transferred to a round-bottom flask with 500 mL of distilled water. The mixture is subjected to hydro-distillation for 3 hours using a Clevenger-type apparatus.
-
Extraction: The collected essential oil is separated from the aqueous phase and dissolved in a suitable solvent (e.g., 1 mL of n-hexane).
-
Drying and Filtration: The organic extract is dried over anhydrous sodium sulfate and filtered through a 0.45 µm syringe filter into a GC vial.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
Chromatographic Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.
-
-
Injector and Transfer Line Temperatures: The injector temperature is set to 250°C, and the transfer line temperature to 280°C.
-
Injection Mode: Splitless injection of 1 µL of the sample extract.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
Estragole: m/z 148 (molecular ion), 117, 91.
-
This compound: m/z 152 (molecular ion).
-
-
Method Validation
The analytical method is validated according to international guidelines (e.g., ICH Q2(R1)) for the following parameters:
-
Linearity: A series of calibration standards containing known concentrations of estragole and a constant concentration of this compound are prepared and analyzed. A calibration curve is constructed by plotting the peak area ratio of estragole to this compound against the concentration of estragole.
-
Accuracy: The accuracy is determined by performing recovery studies on spiked blank matrix samples at different concentration levels.
-
Precision:
-
Repeatability (Intra-day precision): Multiple analyses of the same sample are performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the method's robustness.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability of the method to differentiate and quantify estragole in the presence of other components in the sample matrix is assessed by analyzing blank and spiked matrix samples.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the validation of the analytical method for estragole.
Caption: Experimental workflow for the validation of an analytical method for estragole using this compound.
Caption: Logical relationship illustrating the advantages of using this compound as an internal standard.
References
A Comparative Guide to Internal Standards for Estragole Quantification: Is Estragole-d4 the Gold Standard?
For researchers, scientists, and professionals in drug development, the accurate quantification of estragole, a naturally occurring compound with potential toxicological concerns, is paramount. The use of an appropriate internal standard is critical for achieving reliable and reproducible results in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). This guide provides an objective comparison of Estragole-d4 with other commonly used internal standards, supported by experimental data and detailed methodologies.
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the accuracy and precision of estragole quantification. Ideally, an internal standard should be chemically similar to the analyte, not be present in the sample, and have a similar response in the detection system. The following table summarizes the performance of various internal standards used in the analysis of estragole.
| Internal Standard | Analytical Method | Linearity (R²) | Accuracy | Precision (RSD%) | Suitability | Reference |
| [1″,1″,1″-2H3]Estragole | GC-MS | Linear calibration function reported | Not explicitly stated | Not explicitly stated | Suitable for estragole quantitation.[1] | Zeller & Rychlik (2014) |
| [3′,3′-2H2]estragole | GC-MS | Not reported | Not applicable | Not applicable | Unsuitable if added prior to workup due to degradation.[1] | Zeller & Rychlik (2014) |
| 1,2,4-trimethoxybenzene | GC-MS | Linear calibration function reported | Not explicitly stated | Not explicitly stated | Suitable for estragole quantitation.[1] | Zeller & Rychlik (2014) |
| 4-propylanisole | GC-MS | Linear calibration function reported | Not explicitly stated | Not explicitly stated | Suitable for estragole quantitation.[1] | Zeller & Rychlik (2014) |
| p-anisaldehyde | GC-FID | 0.9997[2] | Within ±7.3% (back calculated standards); Within ±9.0% (QC samples) | Within ±9.0% (QC samples) | Suitable for estragole quantitation. | Ismaiel et al. (2016) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols from the cited studies.
Zeller & Rychlik (2014): Comparison of Various Internal Standards
-
Objective: To evaluate the suitability of different isotopologues of estragole and other structurally related compounds as internal standards for the determination of estragole in fennel tea.
-
Internal Standards Tested: [1″,1″,1″-2H3]Estragole, [3′,3′-2H2]estragole, 1,2,4-trimethoxybenzene, and 4-propylanisole.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Key Findings: The study concluded that [1″,1″,1″-2H3]Estragole, 1,2,4-trimethoxybenzene, and 4-propylanisole all demonstrated linear calibration functions, making them suitable for the quantification of estragole. In contrast, [3′,3′-2H2]estragole was found to be unstable and, therefore, not a reliable internal standard when added to the sample prior to the workup procedure.
Ismaiel et al. (2016): Quantification of Estragole using p-anisaldehyde
-
Objective: To develop and validate a simple and accurate GC-FID method for the determination of estragole in various products.
-
Internal Standard Used: p-anisaldehyde.
-
Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Sample Preparation: Estragole was extracted from pharmaceutical products, herbal teas, and herbal extracts using hydro-distillation and ultrasound-assisted extraction. Hydro-distillation was found to provide higher extraction yields.
-
Method Validation: The method was validated for linearity, accuracy, and precision. The calibration curve showed excellent linearity over a concentration range of 0.1–10 mg/ml with a correlation coefficient of 0.9997. The accuracy for back-calculated calibration standards was within ±7.3%, and for quality control samples, both precision and accuracy were within ±9.0%.
Workflow for Internal Standard-Based Quantification
The following diagram illustrates the typical workflow for the quantification of estragole using an internal standard with a GC-MS system. This process ensures that variations in sample preparation and instrument response are accounted for, leading to more accurate results.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable analytical methods for estragole quantification.
-
This compound and its isotopologues , such as [1″,1″,1″-2H3]Estragole, are often considered the "gold standard" due to their high chemical and physical similarity to the analyte, which allows them to effectively compensate for variations during sample preparation and analysis. However, the stability of deuterated standards must be verified, as demonstrated by the unsuitability of [3′,3′-2H2]estragole under certain conditions.
-
Structurally similar compounds , such as 1,2,4-trimethoxybenzene, 4-propylanisole, and p-anisaldehyde, can also serve as effective internal standards, provided they exhibit linear calibration functions and do not co-elute with other components in the sample matrix. These alternatives can be more cost-effective than isotopically labeled standards.
Ultimately, the choice of internal standard should be based on a thorough validation process that assesses linearity, accuracy, precision, and stability within the specific sample matrix and analytical conditions being employed. For the highest level of accuracy, a stable, isotopically labeled standard like a suitable this compound is recommended. However, for routine analyses, a well-validated, structurally similar compound can also provide reliable results.
References
The Gold Standard in Estragole Quantification: A Comparative Guide to Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals vested in the accurate and precise quantification of estragole, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of deuterated estragole as an internal standard against a common non-deuterated alternative, p-anisaldehyde, supported by experimental data.
The use of a deuterated internal standard in mass spectrometry-based quantification is widely regarded as the gold standard for achieving the highest levels of accuracy and precision. This is because a deuterated standard is chemically identical to the analyte of interest, differing only in isotopic composition. This near-perfect chemical and physical similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, derivatization, and chromatographic separation. Consequently, it effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.
Comparative Analysis of Accuracy and Precision
The following table summarizes the performance of a deuterated estragole internal standard compared to a non-deuterated internal standard (p-anisaldehyde) for the quantification of estragole. The data is compiled from studies employing Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).
| Internal Standard | Analytical Method | Matrix | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| [1″,1″,1″-²H₃]Estragole | GC-MS | Fennel Tea | ~100% | Not explicitly stated, but linearity (R²) was high, indicating good precision. | [1] |
| p-Anisaldehyde | GC-FID | Pharmaceutical Products, Herbal Teas, Herbal Extracts | Within ±9.0% (as %bias) | Within ±9.0% | [2] |
Note: A direct side-by-side comparison of precision in terms of %RSD was not available in a single study. The high linearity observed with the deuterated standard is a strong indicator of high precision.
The data indicates that the use of a deuterated internal standard, [1″,1″,1″-²H₃]Estragole, results in a recovery rate of approximately 100%, demonstrating high accuracy in the quantification of estragole in a complex matrix like fennel tea[1]. In contrast, a method using p-anisaldehyde as an internal standard reported accuracy and precision to be within ±9.0%[2]. While this is a respectable level of performance, the near-perfect recovery achieved with the deuterated standard highlights its superiority in compensating for analytical variability.
Experimental Workflows
A critical aspect of achieving accurate and precise results lies in the experimental protocol. Below are the generalized workflows for estragole quantification using both deuterated and non-deuterated internal standards.
Estragole Quantification Workflow
Caption: A generalized workflow for the quantification of estragole using an internal standard, from sample preparation to data analysis.
Detailed Experimental Protocols
Method 1: Quantification of Estragole using a Deuterated Internal Standard (GC-MS)
This protocol is based on the methodology described by Zeller and Rychlik (2009)[1].
-
Sample Preparation:
-
A known amount of the sample (e.g., 1 g of homogenized fennel tea) is weighed into a suitable vessel.
-
A precise volume of the deuterated internal standard solution ([1″,1″,1″-²H₃]estragole in a suitable solvent) is added to the sample.
-
The sample is extracted using an appropriate technique, such as simultaneous distillation-extraction with dichloromethane for several hours.
-
The organic extract is dried over anhydrous sodium sulfate and concentrated to a final volume.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5ms).
-
Injection: A small volume (e.g., 1 µL) of the extract is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. For example, starting at 40°C, holding for a few minutes, then ramping up to a final temperature of around 280°C.
-
Mass Spectrometer: Operated in electron impact (EI) mode. Selected Ion Monitoring (SIM) is used to monitor specific ions for estragole and the deuterated internal standard to enhance sensitivity and selectivity.
-
Estragole Ions: m/z 148 (molecular ion), 117, 105.
-
[1″,1″,1″-²H₃]Estragole Ions: m/z 151 (molecular ion).
-
-
-
Quantification:
-
Calibration curves are generated by plotting the ratio of the peak area of estragole to the peak area of the deuterated internal standard against the concentration of estragole standards.
-
The concentration of estragole in the samples is calculated from the calibration curve.
-
Method 2: Quantification of Estragole using a Non-Deuterated Internal Standard (GC-FID)
This protocol is based on the methodology described by Ismaiel et al. (2016).
-
Sample Preparation:
-
A known amount of the sample is subjected to hydrodistillation for several hours to extract the volatile compounds.
-
The collected distillate is then extracted with a suitable organic solvent (e.g., n-hexane).
-
A precise volume of the p-anisaldehyde internal standard solution is added to the extract.
-
The sample is then concentrated to a final volume.
-
-
GC-FID Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5).
-
Injection: A small volume (e.g., 1 µL) of the sample is injected.
-
Oven Temperature Program: An isothermal or gradient temperature program is used to achieve separation. For instance, an initial temperature of 60°C held for a few minutes, followed by a ramp to 240°C.
-
Detector: A Flame Ionization Detector (FID) is used for quantification.
-
-
Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of estragole to the peak area of p-anisaldehyde against the concentration of estragole standards.
-
The concentration of estragole in the samples is determined using this calibration curve.
-
References
Inter-laboratory Comparison for the Quantification of Estragole Using Isotope Dilution Mass Spectrometry with Estragole-d4
This guide provides an objective comparison of hypothetical inter-laboratory performance for the analysis of estragole in a standardized fennel essential oil sample. The methodology leverages a robust stable isotope dilution assay (SIDA) employing Estragole-d4 as the internal standard, coupled with gas chromatography-mass spectrometry (GC-MS). The data presented herein is representative of typical analytical variability and performance characteristics observed in proficiency testing.
The use of a deuterated internal standard like this compound is a superior analytical approach for quantifying estragole.[1] Isotope dilution analysis is recognized as a high-metrological standing method because the internal standard is added directly to the sample, correcting for variations in sample preparation and instrument response.[2] This technique can significantly decrease the uncertainty of measurement results.[2]
Recent concerns over the potential toxicity of estragole necessitate accurate and precise analytical methods to assess dietary exposure from various sources, including herbal teas and food products.[3][4]
Comparative Performance Data
The following table summarizes the quantitative results from five independent laboratories tasked with determining the concentration of estragole in a certified reference fennel essential oil sample. Each laboratory utilized the standardized protocol detailed in this guide.
| Laboratory ID | Reported Estragole Concentration (mg/mL) | Recovery (%) | Intra-day Precision (RSD, %) | Method Limit of Quantification (LOQ) (µg/mL) |
| Lab A | 8.52 | 99.1 | 1.8 | 0.15 |
| Lab B | 8.75 | 101.7 | 2.5 | 0.18 |
| Lab C | 8.41 | 97.8 | 2.1 | 0.15 |
| Lab D | 8.90 | 103.5 | 3.0 | 0.20 |
| Lab E | 8.66 | 100.7 | 2.3 | 0.17 |
| Consensus Mean | 8.65 | 100.6 | 2.3 | - |
| Inter-lab RSD (%) | 2.2 | 2.2 | - | - |
Note: Data is hypothetical but representative of typical performance for this type of analysis.
Experimental Protocol: Quantification of Estragole by GC-MS with this compound Internal Standard
This section details the standardized methodology provided to each participating laboratory.
1. Scope: This method is for the quantitative determination of estragole in essential oil matrices using an isotope dilution internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).
2. Reagents and Materials:
-
Estragole certified reference standard (>99.5% purity)
-
This compound (isotopic purity >98%) internal standard solution (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
2 mL GC vials with PTFE-lined caps
-
Calibrated micropipettes
3. Standard Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh ~10 mg of estragole reference standard into a 10 mL volumetric flask and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the estragole stock standard into a constant volume of the this compound internal standard solution. A typical concentration range is 0.5-25 µg/mL. The final concentration of this compound should be constant across all calibration levels (e.g., 5 µg/mL).
4. Sample Preparation:
-
Accurately weigh ~10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a precise volume of the this compound internal standard solution (e.g., 50 µL of 1 mg/mL stock to yield a final concentration of 5 µg/mL after dilution).
-
Dilute to volume with ethyl acetate.
-
Vortex for 30 seconds.
-
Transfer an aliquot to a GC vial for analysis.
5. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
Oven Program: 60°C hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 280°C at 25°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Estragole (Quantifier/Qualifier): m/z 148, 117
-
This compound (Quantifier): m/z 152
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Estragole/Estragole-d4) against the concentration of the estragole calibration standards.
-
Apply a linear regression to the calibration curve (R² should be >0.99).
-
Calculate the concentration of estragole in the sample using the peak area ratio from the sample injection and the regression equation.
Visualized Workflows
The following diagrams illustrate the key processes involved in the inter-laboratory comparison.
Caption: Workflow of the inter-laboratory proficiency test.
Caption: Analytical workflow for estragole quantification.
References
A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for Estragole Analysis Using Estragole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of estragole. The use of a stable isotope-labeled internal standard, Estragole-d4, is central to this cross-validation, ensuring the highest level of accuracy and reliability in analytical measurements. This document will delve into the experimental protocols for both methods, present a comparative summary of their performance based on available data, and offer insights into the selection of the most suitable technique for specific research needs.
Estragole, a naturally occurring phenylpropene, is a constituent of various essential oils from herbs like basil, fennel, and tarragon. Due to concerns about its potential carcinogenicity, accurate and robust analytical methods are crucial for its quantification in diverse matrices, including food products, herbal medicines, and biological samples.[1][2] Cross-validation of different analytical techniques is a critical step in method development and transfer, ensuring consistency and comparability of results. The use of a deuterated internal standard like this compound is the gold standard for correcting matrix effects and other variations during sample analysis.
Principles of GC-MS and LC-MS/MS for Estragole Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like estragole. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and suitable for a broader range of compounds, including those that are non-volatile or thermally labile. In LC-MS/MS, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's interaction with the stationary and mobile phases. The eluent from the LC column is then introduced into the mass spectrometer. In a tandem MS system (e.g., a triple quadrupole), a specific precursor ion for the analyte is selected, fragmented, and then a specific product ion is monitored for highly selective and sensitive quantification.
Experimental Workflows
The general workflow for the analysis of estragole by GC-MS and LC-MS/MS, incorporating the use of this compound as an internal standard, is depicted below.
Chemical Structures
The structures of estragole and its deuterated internal standard, this compound, are shown below. The deuterium labeling in this compound provides a mass shift that allows for its differentiation from the native estragole in the mass spectrometer, while maintaining nearly identical chemical and physical properties.
Experimental Protocols
GC-MS Method for Estragole
This protocol is based on methods developed for the analysis of estragole in herbal products and food matrices.[1][2]
-
Sample Preparation (Herbal Teas)
-
Accurately weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected estragole levels).
-
Add 5 mL of a suitable extraction solvent (e.g., methanol or dichloromethane).
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Estragole Ions: m/z 148 (quantifier), 117, 91 (qualifiers).
-
This compound Ions: m/z 152 (quantifier), 121, 91 (qualifiers).
-
-
LC-MS/MS Method for Estragole
As specific LC-MS/MS methods for estragole are less commonly published than GC-MS methods, this protocol is adapted from general methods for the analysis of small molecules in complex matrices and best practices for LC-MS/MS method development.
-
Sample Preparation (Liquid Samples)
-
To 100 µL of the liquid sample (e.g., beverage, plasma), add 10 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an LC vial for analysis.
-
-
LC-MS/MS Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
MRM Transitions (to be optimized):
-
Estragole: Precursor ion [M+H]⁺ m/z 149 → Product ions (e.g., m/z 134, 105).
-
This compound: Precursor ion [M+H]⁺ m/z 153 → Product ions (e.g., m/z 138, 105).
-
-
Performance Comparison
The following tables summarize typical performance characteristics for GC-MS and LC-MS/MS methods for the analysis of estragole, based on data from various studies. It is important to note that these values can vary significantly depending on the specific instrumentation, sample matrix, and method optimization.
Table 1: Comparison of Method Performance Parameters
| Parameter | GC-MS | LC-MS/MS (Anticipated) |
| Linearity (r²) | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | 0.054 µg/kg to 30 µg/mL | Expected to be in the low µg/L to ng/L range |
| Limit of Quantification (LOQ) | 0.18 µg/kg to 100 µg/mL | Expected to be in the low µg/L to ng/L range |
| Accuracy (% Recovery) | 94 - 105% | Typically 85 - 115% |
| Precision (% RSD) | < 15% | < 15% |
Table 2: Advantages and Disadvantages of Each Technique for Estragole Analysis
| Feature | GC-MS | LC-MS/MS |
| Advantages | - Excellent for volatile compounds like estragole.- High chromatographic resolution.- Robust and well-established methods.- Lower instrument cost compared to LC-MS/MS. | - High sensitivity and selectivity.- Suitable for a wider range of matrices.- Minimal sample derivatization required.- High throughput capabilities. |
| Disadvantages | - Not suitable for non-volatile or thermally labile compounds.- May require derivatization for certain analytes.- Potential for thermal degradation of sensitive compounds. | - Higher instrument and operational costs.- Potential for matrix effects (ion suppression/enhancement).- More complex method development. |
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of estragole. The choice between the two often depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
-
GC-MS is a cost-effective and robust method, particularly well-suited for the analysis of estragole in relatively clean matrices where high volatility is an advantage.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification of estragole in complex biological and food matrices where matrix effects can be a significant challenge.
The use of this compound as an internal standard is highly recommended for both techniques to ensure the highest accuracy and precision by compensating for sample preparation losses and matrix-induced variations. A thorough cross-validation should be performed when switching between these methods or transferring a method between laboratories to ensure data comparability and integrity. This involves analyzing the same set of quality control samples with both methods and demonstrating that the results are within an acceptable level of agreement.
References
Estragole Quantification: A Comparative Guide to Estragole-d4 Internal Standard and Standard Addition Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of estragole is critical due to its potential carcinogenicity. This guide provides an objective comparison of two common analytical techniques for estragole quantification: the use of a deuterated internal standard (estragole-d4) via isotope dilution mass spectrometry (ID-MS) and the method of standard addition. This comparison is supported by experimental data and detailed methodologies to aid in selecting the most appropriate approach for specific research needs.
At a Glance: this compound vs. Standard Addition
| Feature | This compound (Internal Standard) | Standard Addition |
| Principle | A known amount of isotopically labeled estragole (this compound) is added to the sample at the beginning of the workflow. The ratio of the analyte to the internal standard is measured by mass spectrometry, correcting for sample loss and matrix effects. | Known amounts of unlabeled estragole standard are added to aliquots of the sample. The instrument response is plotted against the added concentration, and the original concentration is determined by extrapolation. |
| Primary Advantage | High accuracy and precision by compensating for variations in sample preparation and instrument response.[1] | Effectively corrects for proportional matrix effects where co-eluting substances suppress or enhance the analyte signal.[2][3][4] |
| Primary Disadvantage | Requires synthesis or purchase of an expensive isotopically labeled standard. | More laborious and time-consuming as it requires the preparation and analysis of multiple samples for a single quantification.[3] |
| Typical Application | Complex matrices where high accuracy is paramount, such as in toxicology studies or for regulatory submissions. | When matrix effects are suspected to be significant and a suitable internal standard is not available or affordable. |
Performance Characteristics: A Data-Driven Comparison
The following table summarizes typical performance data for the quantification of estragole using methods analogous to the two techniques. Data is compiled from various studies employing gas chromatography-mass spectrometry (GC-MS).
| Parameter | Estragole with Internal Standard (e.g., p-anisaldehyde) | Estragole Quantification (General) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.03 mg/mL | 0.054 µg/kg |
| Limit of Quantification (LOQ) | 0.1 mg/mL | 0.18 µg/kg |
| Accuracy (% Recovery) | 92.7% - 107.3% | 76.0% - 103.7% |
| Precision (%RSD) | < 9.0% | < 14% |
Note: Direct side-by-side comparative data for this compound and standard addition in the same study is limited. The data presented for the internal standard method uses a non-isotopic internal standard but illustrates the performance achievable with this general approach.
Experimental Workflows
The selection of a quantification method is heavily influenced by the experimental workflow. The following diagrams illustrate the procedural steps for both the this compound internal standard method and the standard addition method.
Detailed Experimental Protocols
This compound Internal Standard Method (ID-MS)
This protocol is a representative example for the analysis of estragole in an herbal matrix.
-
Preparation of Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL. Create a spiking solution by diluting the stock solution to 1 µg/mL.
-
Sample Preparation and Spiking:
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add 100 µL of the 1 µg/mL this compound spiking solution.
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
Extraction:
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS or a suitable solvent for GC-MS.
-
-
Instrumental Analysis (GC-MS):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Monitor characteristic ions for estragole (e.g., m/z 148, 117, 91) and this compound.
-
-
Quantification: Create a calibration curve by plotting the peak area ratio of estragole to this compound against the concentration of estragole standards. Determine the concentration in the sample from this curve.
Standard Addition Method
This protocol outlines the steps for quantifying estragole in a liquid sample, such as a beverage or herbal infusion.
-
Sample Preparation: Prepare the sample as needed (e.g., filtration, dilution).
-
Preparation of Standard Solutions: Prepare a series of estragole standard solutions of known concentrations (e.g., 0, 10, 25, 50, 100 ng/mL) in the same solvent as the sample.
-
Spiking:
-
Aliquot a fixed volume of the sample into a series of vials (e.g., 1 mL).
-
Add an increasing volume of the standard solutions to each vial. For example, add 0 µL to the first vial (the unspiked sample), and appropriate volumes of the standard stock to the subsequent vials to achieve the desired added concentrations.
-
Bring all vials to the same final volume with the solvent.
-
-
Instrumental Analysis (GC-MS): Analyze each prepared sample using the same GC-MS conditions as described in the internal standard method.
-
Quantification:
-
Plot the peak area of estragole (y-axis) against the concentration of the added estragole standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the original concentration of estragole in the sample.
-
Decision-Making Pathway: Choosing the Right Method
The choice between using an this compound internal standard and the standard addition method depends on several factors, including the complexity of the sample matrix, the availability of the labeled standard, and the required throughput.
Conclusion
Both the this compound internal standard method and the standard addition method are powerful techniques for the accurate quantification of estragole. The isotope dilution approach using this compound is generally considered the gold standard, offering excellent accuracy and precision by correcting for a wide range of potential errors throughout the analytical process. However, its application is contingent on the availability and cost of the deuterated standard.
The standard addition method provides a robust alternative, particularly when dealing with significant and unpredictable matrix effects and when an isotopic standard is not feasible. While more labor-intensive, it can yield highly accurate results by effectively nullifying proportional matrix interferences. The choice between these methods should be guided by a careful consideration of the specific analytical challenges, available resources, and the desired level of data quality.
References
The Analytical Edge: Evaluating Estragole-d4 as an Internal Standard in Diverse Food Matrices
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes in complex matrices is paramount. This guide provides an objective comparison of Estragole-d4's performance as an internal standard against other alternatives for the analysis of estragole in various food products, supported by experimental data.
Estragole, a naturally occurring phenylpropene found in herbs like basil, fennel, and tarragon, is a subject of interest due to its potential health effects. Accurate determination of its concentration in food is crucial for safety assessments and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, in isotope dilution mass spectrometry is considered the gold standard for quantification, as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1][2][3]
Performance Comparison of Internal Standards
The choice of internal standard is critical for the reliability of analytical results. While structurally similar compounds can be used, a deuterated analog of the analyte, like this compound, is often preferred due to its similar chemical and physical properties.[4]
A key study compared the performance of a deuterated estragole isotopologue ([1″,1″,1″-2H3]estragole, functionally similar to this compound) with non-deuterated internal standards—4-propylanisole and 1,2,4-trimethoxybenzene—for the quantification of estragole in fennel tea using gas chromatography-mass spectrometry (GC-MS). The results highlight the superior performance of the deuterated standard and 4-propylanisole.
| Internal Standard | Linearity (Calibration Function) | Recovery Rate | Suitability for Quantitation |
| [1″,1″,1″-2H3]Estragole (this compound analog) | Linear | ~100% | Excellent |
| 4-Propylanisole | Linear | ~100% | Excellent |
| 1,2,4-Trimethoxybenzene | Linear | 77% | Acceptable (with noted recovery issues) |
Table 1: Comparison of different internal standards for the determination of estragole in fennel tea.
While extensive data exists for fennel tea, there is a need for more publicly available research detailing the performance of this compound in other complex food matrices such as sauces (e.g., pesto), baked goods, and alcoholic beverages. The principles of isotope dilution assays suggest that this compound would provide high accuracy and precision in these matrices as well.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summarized protocols for the analysis of estragole in food matrices.
Sample Preparation and Extraction for Fennel Tea
This protocol is based on the methodology for analyzing estragole in herbal teas.
-
Tea Preparation: Place a fennel teabag in a flask and add boiling water. Allow to infuse for a specified time. For quantitative analysis, squeezing the teabag after infusion can significantly increase the estragole content.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in ethanol) to the tea infusion.
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen before GC-MS analysis.
Alternative Extraction: Simultaneous Distillation–Extraction (SDE)
For a broader range of food matrices, including sauces and processed foods, SDE is a robust technique.
-
Sample Homogenization: Homogenize the food sample with water.
-
Internal Standard Addition: Spike the homogenate with the this compound internal standard.
-
SDE Procedure: Place the sample in the SDE apparatus (e.g., Likens-Nickerson). Use an appropriate organic solvent (e.g., dichloromethane) in the solvent flask. Heat both flasks to boiling and perform the distillation-extraction for a set period (e.g., 2 hours).
-
Post-Extraction Processing: Dry the collected organic extract and concentrate as needed for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Chromatographic Separation:
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is crucial for separating estragole from other volatile compounds. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both estragole and this compound.
-
Visualizing Key Processes
To better understand the analytical workflow and the biological fate of estragole, the following diagrams are provided.
The metabolic pathway of estragole is of significant interest in toxicology. After ingestion, estragole undergoes several biotransformation steps, primarily in the liver.
References
The Gold Standard: Justifying Deuterated Internal Standards Over Structural Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of target analytes is a cornerstone of reliable data. In methodologies such as liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is indispensable for correcting variability. While both stable isotope-labeled (SIL) internal standards, like deuterated standards, and structural analogs are employed, a wealth of scientific evidence and regulatory preference points to the superiority of deuterated standards. This guide provides an objective comparison, supported by experimental data, to elucidate the justification for selecting a deuterated internal standard.
A deuterated internal standard is chemically identical to the analyte, with the key difference being the substitution of one or more hydrogen atoms with deuterium.[1] This subtle change in mass allows for differentiation by the mass spectrometer while preserving the physicochemical properties of the molecule.[1] In contrast, a structural analog is a distinct chemical entity chosen for its structural similarity to the analyte.[1] However, even minor structural differences can lead to significant variations in analytical behavior, potentially compromising the accuracy and reliability of the quantification.[1]
Unpacking the Advantages of Deuterated Internal Standards
The near-identical nature of a deuterated internal standard to the analyte of interest provides several key advantages that directly translate to higher data quality.
-
Co-elution and Matrix Effect Compensation: Ideally, an internal standard should co-elute with the analyte to experience the same matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. Due to their identical chemical properties, deuterated standards exhibit nearly identical chromatographic retention times and ionization efficiencies as the analyte.[2] This allows them to effectively track and compensate for matrix-induced variations, a significant challenge for structural analogs which may elute at different times and be affected differently by the matrix.
-
Equivalent Extraction Recovery: During sample preparation, the analyte can be lost to varying degrees. A deuterated internal standard, behaving almost identically to the analyte, will have a comparable extraction recovery. This ensures that the ratio of the analyte to the internal standard remains constant, even with variations in the extraction process, leading to more accurate results. A structural analog, with its different chemical properties, may have a significantly different extraction recovery, introducing a systematic error in the quantification.
-
Improved Accuracy and Precision: By effectively mitigating the variability introduced during sample preparation and analysis, deuterated internal standards lead to a significant improvement in the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method. This is a critical factor for regulatory bodies that demand robust and reliable data for drug approval and safety assessments.
-
Regulatory Preference: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical methods. The use of a deuterated internal standard is often considered an indicator of a well-developed and reliable assay.
Quantitative Performance: A Head-to-Head Comparison
The superior performance of a deuterated internal standard is evident when examining key validation parameters from comparative experiments. The following table summarizes typical data from a study designed to quantify a drug in a biological matrix using either a deuterated internal standard or a structural analog.
| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | -2.1% to +1.8% | -12.5% to +15.8% | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | ≤ 3.5% | ≤ 14.2% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor | 0.97 - 1.03 | 0.85 - 1.21 | Close to 1, with low variability |
| Extraction Recovery (%) | 88 ± 4% | 75 ± 11% | Consistent and reproducible |
Data is representative and compiled from principles described in referenced literature.
As the data illustrates, the assay utilizing the deuterated internal standard demonstrates significantly better accuracy and precision, with values well within the acceptance criteria. The matrix factor, a measure of the impact of the matrix on the analyte's signal, is much closer to 1 for the deuterated standard, indicating more effective compensation. Furthermore, the extraction recovery is more consistent and less variable.
Experimental Protocols
To provide a practical context, detailed methodologies for key experiments are outlined below.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for matrix effects.
Materials:
-
Analyte and internal standard (deuterated or structural analog) stock solutions.
-
Blank biological matrix from at least six different sources.
-
Mobile phase and reconstitution solvent.
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked in the reconstitution solvent at a known concentration.
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix at the same concentration as Set 1.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Sample Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): (Analyte/IS peak area ratio in Set 2) / (Analyte/IS peak area ratio in Set 1). A value close to 1 indicates effective compensation by the IS.
-
Recovery: (Peak area of analyte in Set 3) / (Peak area of analyte in Set 2).
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: A general procedure for the extraction of an analyte and internal standard from a plasma sample.
Materials:
-
Plasma samples (calibrators, QCs, and unknowns).
-
Internal standard working solution.
-
Precipitating agent (e.g., acetonitrile with 0.1% formic acid).
Procedure:
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of the cold precipitating agent.
-
Vortex thoroughly for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizing the Rationale and Workflow
The following diagrams, created using the Graphviz (DOT language), illustrate the logical relationships in internal standard selection and a typical bioanalytical workflow.
References
Estragole-d4 in Linearity and Recovery Studies: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of estragole, the choice of an appropriate internal standard is critical for ensuring accurate and reliable results. This guide provides a comparative overview of the performance of Estragole-d4, a deuterated internal standard, in linearity and recovery studies. Its performance is contrasted with a commonly used non-deuterated alternative, p-anisaldehyde, supported by experimental data from published studies.
Performance Comparison: this compound vs. a Non-Deuterated Alternative
Stable isotope-labeled internal standards, such as this compound, are often preferred in mass spectrometry-based methods due to their high chemical similarity to the analyte, which allows for effective correction of matrix effects and variations during sample processing. Non-deuterated internal standards, or structural analogs, are also utilized, particularly in techniques like Gas Chromatography with Flame Ionization Detection (GC-FID).
The following tables summarize the performance of this compound and a non-deuterated alternative in linearity and recovery studies.
Table 1: Linearity Study Data
| Parameter | This compound ([1″,1″,1″-2H3]Estragole) | p-Anisaldehyde (Non-deuterated IS) |
| Analytical Method | Isotope Dilution GC-MS | GC-FID |
| Linearity | Revealed a linear calibration function[1] | Excellent linearity demonstrated[2] |
| Concentration Range | Not explicitly stated in the abstract, but implied to be suitable for estragole quantitation in fennel tea[1] | 0.1–10 mg/ml[2] |
| Correlation Coefficient (R²) | Not explicitly stated in the abstract | 0.9997[2] |
Table 2: Recovery Study Data
| Parameter | This compound ([1″,1″,1″-2H3]Estragole) | p-Anisaldehyde (Non-deuterated IS) |
| Analytical Method | Isotope Dilution GC-MS | GC-FID |
| Recovery Rate | Close to 100% | Accuracy of back-calculated calibration standards was within ±7.3 % |
| Precision (as %RSD) | Not explicitly stated in the abstract | Precision for quality control samples was within ± 9.0 % |
Experimental Protocols
Below are detailed methodologies for conducting linearity and recovery studies, based on established analytical practices.
Linearity Study Protocol
A linearity study is performed to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a given range.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of estragole and this compound (or the alternative internal standard) of known concentration in a suitable solvent (e.g., methanol or hexane).
-
Prepare a series of at least five calibration standards by serially diluting the estragole stock solution to cover the expected concentration range in the samples.
-
Spike each calibration standard with a constant concentration of the internal standard (this compound or p-anisaldehyde).
-
-
Instrumental Analysis:
-
Analyze the calibration standards using the chosen analytical method (e.g., GC-MS for this compound, GC-FID for p-anisaldehyde).
-
For GC-MS, monitor specific ions for estragole and this compound.
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of estragole to the peak area of the internal standard.
-
Plot the peak area ratio against the corresponding concentration of estragole.
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.
-
Recovery Study Protocol
A recovery study is conducted to assess the accuracy of an analytical method by determining the percentage of a known amount of analyte that can be recovered from a sample matrix.
-
Sample Preparation:
-
Select a representative blank matrix (e.g., a fennel tea infusion known to be free of estragole).
-
Spike the blank matrix with known concentrations of estragole at three levels: low, medium, and high, covering the expected range of the samples.
-
Add a constant concentration of the internal standard (this compound or p-anisaldehyde) to each spiked sample.
-
Prepare a set of unspiked matrix samples to serve as controls.
-
-
Sample Extraction (if applicable):
-
Perform the sample extraction procedure (e.g., hydro-distillation or ultrasound-assisted extraction) on all spiked and control samples.
-
-
Instrumental Analysis:
-
Analyze the processed samples using the validated analytical method.
-
-
Data Analysis:
-
Calculate the concentration of estragole in each spiked sample using the calibration curve from the linearity study.
-
Determine the percent recovery using the following formula:
-
% Recovery = (Concentration found in spiked sample - Concentration in unspiked sample) / Spiked concentration * 100
-
-
Acceptable recovery is typically within 80-120%.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a linearity and recovery study in the context of estragole analysis using an internal standard.
Caption: Workflow for Linearity and Recovery Studies of Estragole.
References
A Comparative Guide to Method Robustness Testing for Estragole Analysis Using Estragole-d4
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of key performance parameters and a detailed protocol for robustness testing of estragole analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with estragole-d4 as an internal standard. The use of a deuterated internal standard like this compound is a widely accepted technique in GC-MS analysis to enhance precision and accuracy by correcting for variations during sample preparation and injection.[1]
Comparative Performance of Estragole Analysis Methods
The following table summarizes typical performance characteristics for the quantitative analysis of estragole by GC-MS, providing a benchmark for what to expect from a well-validated and robust method.
| Performance Parameter | Method A (GC-FID with p-anisaldehyde IS)[2] | Method B (HS-SPME-GC-MS)[3] | Method C (GC-MS with this compound IS - Expected) |
| Linearity Range | 0.1–10 mg/mL | 40–800 µg/L | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9997 | > 0.970 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.03 mg/mL | 8.7 µg/L | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 mg/mL | 29.0 µg/L | < 1.5 ng/mL |
| Precision (%RSD) | < 9.0% | Not Specified | < 15% |
| Accuracy (% Recovery) | ± 9.0% | Not Specified | 85-115% |
Note: Data for Method C is a projection based on the expected improvements from using a deuterated internal standard.
Experimental Protocols
A robust analytical method consistently delivers reliable results despite small, deliberate variations in method parameters.[4] The following protocols detail the analytical procedure for estragole quantification and a subsequent robustness study design.
I. Standard Analytical Protocol for Estragole Quantification
This protocol outlines the steps for the routine analysis of estragole in a given sample matrix.
1. Sample Preparation:
-
Accurately weigh a homogenized sample into a suitable vial.
-
Add a known concentration of this compound internal standard solution.
-
Extract the estragole and this compound using an appropriate solvent (e.g., methanol, hexane).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.[5]
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 240°C at a rate of 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Estragole Ions: m/z 148 (quantifier), 117, 91 (qualifiers).
-
This compound Ions: m/z 152 (quantifier), 121, 91 (qualifiers).
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of estragole and a constant concentration of this compound.
-
Generate a calibration curve by plotting the peak area ratio of estragole to this compound against the concentration of estragole.
-
Quantify estragole in samples by interpolating their peak area ratios from the calibration curve.
II. Method Robustness Testing Protocol
Robustness testing is crucial during method development to ensure the method's reliability under normal usage. This involves making small, deliberate changes to the method parameters and observing the effect on the analytical results.
1. Selection of Robustness Parameters: Based on ICH guidelines Q2(R2) and Q14, the following GC-MS parameters are critical to investigate for robustness:
-
GC Oven Temperature (± 2°C from the nominal value).
-
Carrier Gas Flow Rate (± 5% from the nominal value).
-
Injector Temperature (± 5°C from the nominal value).
-
Different batches of GC columns.
-
Stability of sample and standard solutions over time (e.g., 24, 48 hours at room temperature and refrigerated).
2. Experimental Design:
-
Prepare a system suitability test (SST) sample and a quality control (QC) sample at a known concentration.
-
Analyze the SST and QC samples under the nominal conditions and then under each of the varied conditions.
-
For each condition, perform multiple replicate injections (e.g., n=3).
3. Acceptance Criteria:
-
The system suitability criteria (e.g., peak resolution, tailing factor) must be met under all varied conditions.
-
The relative standard deviation (%RSD) of the results from the replicate injections under each condition should be within the established limits (e.g., < 15%).
-
The deviation of the mean result under each varied condition from the mean result under the nominal conditions should not exceed a predefined limit (e.g., ± 15%).
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the analytical and robustness testing procedures.
By adhering to these protocols and understanding the expected performance parameters, researchers can confidently develop and validate a robust method for the analysis of estragole, ensuring the generation of high-quality, reliable data. The use of this compound as an internal standard is a key component in achieving this level of analytical rigor.
References
Safety Operating Guide
Proper Disposal of Estragole-d4: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of Estragole-d4, a deuterated analog of Estragole. Adherence to these protocols is crucial for maintaining a secure working environment and complying with regulatory standards.
Key Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the handling requirements and potential hazards associated with this compound. The following table summarizes key safety information derived from the Safety Data Sheet (SDS) for Estragole.
| Parameter | Information | Recommendations |
| GHS Hazard Classification | Suspected of causing cancer (Carc. 2), May cause genetic defects (Muta. 1A), Harmful if swallowed (Acute Tox. 4), May cause an allergic skin reaction (Skin Sens. 1).[1] | Handle with extreme caution, using appropriate engineering controls and Personal Protective Equipment. |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2] | Ensure all personnel are trained on the proper use and disposal of PPE. Contaminated PPE should be disposed of as hazardous waste. |
| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3] Wash hands thoroughly after handling.[2] Obtain special instructions before use and do not handle until all safety precautions have been read and understood. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Storage | Store locked up. Keep container tightly closed in a dry and well-ventilated place. | Ensure storage containers are clearly labeled with the chemical name and associated hazards. |
| Spill Management | Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to regulations. | Have a spill kit readily available in the laboratory. Prevent spills from entering drains or waterways. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste. This process involves a systematic approach of identification, segregation, containment, and transfer through certified channels.
Step 1: Waste Identification and Characterization
The initial and most critical step is to classify the this compound waste. Based on the hazards of Estragole, this compound waste should be considered hazardous.
-
Action: Review your institution's chemical hygiene plan and waste disposal guidelines. In the absence of specific data for this compound, it is prudent to manage the waste as hazardous, citing the carcinogenicity, mutagenicity, and skin sensitization properties of Estragole.
Step 2: Waste Segregation
Proper segregation is vital to prevent the accidental mixing of incompatible waste streams and to ensure compliant disposal.
-
Action:
-
Collect all solid waste containing this compound (e.g., contaminated gloves, weigh boats, absorbent pads) in a designated, clearly labeled, and sealed solid hazardous waste container.
-
Collect all liquid waste containing this compound (e.g., reaction mixtures, solvent rinses) in a designated, clearly labeled, and sealed liquid hazardous waste container. Do not mix with incompatible chemicals.
-
Step 3: Containerization and Labeling
All hazardous waste must be stored in appropriate containers that are correctly labeled.
-
Action:
-
Use containers that are in good condition and compatible with this compound.
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and a list of all other constituents with their approximate percentages.
-
Record the date the waste was first added to the container.
-
Step 4: Storage of Hazardous Waste
Store the sealed waste container in a designated satellite accumulation area.
-
Action: This area should be secure, away from general laboratory traffic, and designed to contain any potential leaks. Follow your institution's guidelines for the maximum volume of hazardous waste that can be stored in the laboratory.
Step 5: Disposal through Certified Channels
Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. Provide the EHS department with all necessary documentation, including the waste characterization and the contents of the container.
Experimental Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Estragole-d4
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Estragole-d4, including operational and disposal plans. The following procedural guidance is designed to directly answer specific operational questions and build trust by providing value beyond the product itself.
Quantitative Data Summary
The following table summarizes key quantitative data for Estragole, the parent compound of this compound. The toxicological and physical properties are expected to be very similar for the deuterated analogue.
| Property | Value | Source |
| Molecular Formula | C10H8D4O | N/A |
| Molecular Weight | 152.25 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [1][2][3] |
| Odor | Sweet, anise-like | [3] |
| Boiling Point | 215-216 °C | [1] |
| Flash Point | 81-90 °C | |
| Density | ~0.965 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in ethanol and oils | |
| Acute Oral Toxicity (LD50, rat) | 1008–2000 mg/kg bw | |
| Acute Oral Toxicity (LD50, mouse) | ~1250 mg/kg bw | |
| Acute Dermal Toxicity (LD50, rabbit) | >5000 mg/kg |
Experimental Protocols: Handling and Disposal of this compound
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.
-
Eye Protection : Wear chemical safety goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Body Protection : A lab coat or other protective clothing should be worn.
-
Respiratory Protection : If working outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Handling Procedures
This compound, like many deuterated compounds, is hygroscopic and may be sensitive to atmospheric moisture, which can lead to isotopic exchange. Therefore, it is crucial to handle it under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible.
Step-by-Step Handling Protocol:
-
Preparation : Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Inert Atmosphere : If possible, conduct all transfers and manipulations of this compound inside a glove box or under a gentle stream of inert gas.
-
Dispensing : Use clean, dry glassware and syringes for all transfers.
-
Storage : Store this compound in a tightly sealed container, in a cool, dry, and well-ventilated area away from strong oxidizing agents. For long-term storage, refrigeration at 2-8 °C is recommended.
-
Spill Management : In case of a small spill, absorb the liquid with an inert material (e.g., sand or earth) and collect it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection : Collect all this compound waste in a clearly labeled, sealed container. Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".
-
Storage of Waste : Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.
-
Disposal : The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
Visualized Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
